molecular formula C10H14N5O5P B15564858 LB80317

LB80317

货号: B15564858
分子量: 315.22 g/mol
InChI 键: IMAMTECZRBMXGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LB80317 is a useful research compound. Its molecular formula is C10H14N5O5P and its molecular weight is 315.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[1-[(2-amino-6-oxo-1H-purin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O5P/c11-9-13-7-6(8(16)14-9)12-4-15(7)3-10(1-2-10)20-5-21(17,18)19/h4H,1-3,5H2,(H2,17,18,19)(H3,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAMTECZRBMXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2C=NC3=C2N=C(NC3=O)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LB80317 in Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LB80317, the active metabolite of the prodrug Besifovir (B1237509) Dipivoxil Maleate (BSV), is a potent nucleotide analog with significant antiviral activity against the Hepatitis B Virus (HBV). This technical guide delineates the core mechanism of action of this compound, its activation pathway, and its efficacy against both wild-type and drug-resistant HBV strains. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Chronic Hepatitis B infection remains a significant global health challenge, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma. The primary therapeutic strategies for chronic HBV infection involve the use of nucleos(t)ide analogs (NAs) that target the viral DNA polymerase. This compound is a guanosine (B1672433) monophosphate analog that has demonstrated potent and selective inhibition of HBV replication. As the active form of the orally administered prodrug besifovir, this compound represents an important therapeutic agent in the management of chronic Hepatitis B.

Mechanism of Action

The antiviral activity of this compound is centered on the inhibition of the HBV DNA polymerase, a multifunctional enzyme essential for the replication of the viral genome. The mechanism can be broken down into several key steps:

  • Cellular Uptake and Activation: Following oral administration, the prodrug besifovir is absorbed and metabolized, releasing the active compound this compound.

  • Intracellular Phosphorylation: this compound, a monophosphate analog, is efficiently phosphorylated by host cellular kinases to its active diphosphate (B83284) (this compound-DP) and triphosphate (this compound-TP) forms. While the specific kinases responsible for each phosphorylation step have not been definitively identified, it is understood that cellular enzymes such as guanylate kinase are crucial for the conversion of guanosine monophosphate analogs.

  • Inhibition of HBV DNA Polymerase: The active this compound-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase.

  • Chain Termination: Upon incorporation into the nascent viral DNA chain, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA synthesis.

This targeted inhibition of viral replication has been shown to be effective against both wild-type HBV and certain strains that have developed resistance to other nucleos(t)ide analogs.

Quantitative Data

The antiviral potency of this compound has been quantified in numerous in vitro and clinical studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of this compound against Wild-Type HBV
ParameterValueCell LineReference
EC500.5 µMNot Specified[1]
Table 2: In Vitro Efficacy of this compound (BFV) against Drug-Resistant HBV Mutants
HBV MutantAssociated ResistanceIC50 (µM) of BFVFold Resistance vs. WTReference
Wild-Type (WT) -4.13 ± 0.521.00[2]
Lamivudine-Resistant
rtL180M + rtM204VLamivudine>50>12.1[2]
Adefovir-Resistant
rtA181T/V + rtN236TAdefovir5.27 ± 0.26 - 8.43 ± 0.58~1.3 - 2.0[1]
Entecavir-Resistant
rtL180M + rtM204V + rtS202GEntecavir26.00 ± 3.79 - 40.70 ± 2.266.1 - 9.6[1]

Note: BFV (Besifovir) in the referenced study refers to the active metabolite this compound. The IC50 values can vary depending on the specific clone and assay conditions.

Table 3: Clinical Efficacy of Besifovir (LB80380) in Treatment-Naïve Chronic Hepatitis B Patients (48 Weeks)
ParameterBesifovir 150 mgEntecavir 0.5 mgReference
Proportion with Undetectable HBV DNA (<20 IU/mL) 62.9%58.3%[3]
Mean Log10 HBV DNA Reduction (IU/mL)
HBeAg-positive-5.91-6.18[3]
HBeAg-negative-4.55-4.67[3]
ALT Normalization 76.9%89.7%[3]
HBeAg Seroconversion 15%9.52%[3]

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to evaluate the antiviral activity of compounds like this compound.

In Vitro HBV DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analog on the enzymatic activity of HBV DNA polymerase.

Protocol Overview:

  • Source of Polymerase: HBV polymerase is typically obtained from purified HBV core particles isolated from HBV-producing cell lines (e.g., HepG2.2.15) or expressed in recombinant systems.

  • Reaction Mixture: The assay is conducted in a reaction buffer containing the purified polymerase, a DNA or RNA template-primer, a mixture of deoxyribonucleoside triphosphates (dNTPs, including a radiolabeled dNTP for detection), and the triphosphate form of the test compound (this compound-TP).

  • Incubation: The reaction mixture is incubated at a temperature optimal for polymerase activity (e.g., 37°C).

  • Detection of DNA Synthesis: The incorporation of the radiolabeled dNTP into newly synthesized DNA is quantified. This can be achieved by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by separating the DNA products by gel electrophoresis and detecting the radioactivity.

  • Data Analysis: The concentration of the test compound that inhibits polymerase activity by 50% (IC50) is calculated from a dose-response curve.

Cell-Based Antiviral Susceptibility Assay

This assay determines the efficacy of an antiviral compound in inhibiting HBV replication within a cellular context.

Protocol Overview:

  • Cell Culture: A human hepatoma cell line that supports HBV replication is used. Commonly used cell lines include HepG2.2.15, which stably expresses HBV, or Huh7 cells transiently transfected with an HBV replicon plasmid.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (typically several days).

  • Quantification of Viral Replication: The level of HBV replication is assessed by measuring one or more of the following:

    • Extracellular HBV DNA: Viral DNA is extracted from the cell culture supernatant and quantified by real-time PCR.

    • Intracellular HBV DNA Replicative Intermediates: DNA is extracted from the cells, and replicative intermediates (e.g., relaxed circular DNA, single-stranded DNA) are detected and quantified by Southern blot analysis or real-time PCR.

  • Data Analysis: The effective concentration of the compound that inhibits HBV replication by 50% (EC50) is determined from a dose-response curve.

  • Cytotoxicity Assessment: A parallel assay is typically performed to measure the cytotoxicity of the compound on the host cells to determine its selectivity index (CC50/EC50).

Visualizations

Diagram 1: Mechanism of Action of this compound

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_nucleus Nucleus Besifovir Besifovir (Prodrug) This compound This compound (Active Moiety) Besifovir->this compound Metabolism LB80317_DP This compound-DP This compound->LB80317_DP Cellular Kinases LB80317_TP This compound-TP (Active Triphosphate) LB80317_DP->LB80317_TP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase LB80317_TP->HBV_DNA_Polymerase Competitive Inhibition of dGTP Viral_DNA Nascent Viral DNA HBV_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of this compound.

Diagram 2: Experimental Workflow for In Vitro Antiviral Susceptibility Testing

Antiviral_Workflow cluster_analysis Analysis start Start seed_cells Seed Hepatoma Cells (e.g., Huh7) start->seed_cells transfect Transfect with HBV Replicon Plasmid seed_cells->transfect treat Treat with Serial Dilutions of this compound transfect->treat incubate Incubate for 3-5 Days treat->incubate harvest Harvest Supernatant and Cell Lysate incubate->harvest extract_dna_supernatant Extract Viral DNA (Supernatant) harvest->extract_dna_supernatant extract_dna_lysate Extract Replicative Intermediates (Lysate) harvest->extract_dna_lysate quantify_pcr Quantify HBV DNA (Real-Time PCR) extract_dna_supernatant->quantify_pcr analyze_southern Analyze Replicative Intermediates (Southern Blot) extract_dna_lysate->analyze_southern calculate_ec50 Calculate EC50 quantify_pcr->calculate_ec50 analyze_southern->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for cell-based HBV antiviral testing.

Conclusion

This compound is a potent inhibitor of HBV DNA polymerase that, after intracellular phosphorylation to its active triphosphate form, acts as a chain terminator of viral DNA synthesis. It has demonstrated significant antiviral activity against both wild-type and certain drug-resistant strains of HBV in vitro, and its prodrug, besifovir, has shown clinical efficacy in reducing viral load in patients with chronic Hepatitis B. The data and methodologies presented in this guide provide a comprehensive overview for the scientific community engaged in the research and development of novel HBV therapeutics. Further research to identify the specific cellular kinases involved in the activation of this compound and to further characterize its resistance profile will continue to enhance our understanding of this important antiviral agent.

References

The Pharmacokinetic Profile of LB80317: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is the active antiviral metabolite of the oral prodrug besifovir (B1237509) dipivoxil (LB80380), a novel acyclic nucleotide phosphonate (B1237965) developed for the treatment of chronic hepatitis B (CHB). Understanding the pharmacokinetic properties of this compound is crucial for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on data from clinical and preclinical studies.

Metabolic Conversion

LB80380 is a dipivoxil ester prodrug designed to enhance oral bioavailability. Following oral administration, it is rapidly absorbed and undergoes conversion to its intermediate metabolite, LB80331, through the removal of two pivaloyl groups in the intestine and liver.[1] LB80331 is then further metabolized to the active antiviral agent, this compound.[1] This metabolic activation pathway is a key determinant of the drug's pharmacokinetic profile and therapeutic activity.

LB80380 LB80380 (Besifovir Dipivoxil) Oral Prodrug LB80331 LB80331 Intermediate Metabolite LB80380->LB80331 De-esterification (Intestine, Liver) This compound This compound Active Metabolite LB80331->this compound Metabolism Antiviral_Activity Antiviral Activity This compound->Antiviral_Activity

Metabolic activation pathway of LB80380 to its active form, this compound.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and its precursor, LB80331, have been evaluated in healthy adult subjects and patients with chronic hepatitis B. The following tables summarize the key pharmacokinetic parameters from single and multiple-dose studies.

Single-Dose Pharmacokinetics in Healthy Volunteers

A dose-escalating study in healthy male subjects who received single oral doses of LB80380 ranging from 10 mg to 480 mg demonstrated rapid absorption and conversion to LB80331.[1]

Table 1: Pharmacokinetic Parameters of LB80331 after a Single Oral Dose of LB80380 in Healthy Subjects

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)
1079.8 ± 27.51.5 ± 0.5243.6 ± 73.12.1 ± 0.5
30204.5 ± 63.41.8 ± 0.5711.2 ± 163.52.2 ± 0.4
60397.3 ± 138.22.0 ± 0.01435.8 ± 364.72.3 ± 0.3
120712.5 ± 201.71.8 ± 0.52684.2 ± 601.92.4 ± 0.3
2401185.0 ± 349.61.8 ± 0.54786.7 ± 1211.52.6 ± 0.4
4801653.3 ± 491.22.0 ± 0.07240.0 ± 1893.32.8 ± 0.3
Data are presented as mean ± standard deviation.
Single and Multiple-Dose Pharmacokinetics in CHB Patients

In patients with chronic hepatitis B, LB80380 was administered in daily doses of 30 mg, 60 mg, 120 mg, and 240 mg for 4 weeks.[1]

Table 2: Pharmacokinetic Parameters of LB80331 in CHB Patients

Dose (mg)DayCmax,ss (ng/mL)Tmax,ss (hr)AUCss (ng·h/mL)t½ (hr)
301185.7 ± 65.41.8 ± 0.8651.9 ± 184.22.5 ± 0.4
28176.3 ± 43.21.5 ± 0.5609.5 ± 146.32.6 ± 0.5
601358.8 ± 123.12.0 ± 0.01281.7 ± 361.92.8 ± 0.6
28341.7 ± 98.71.8 ± 0.81198.3 ± 298.12.9 ± 0.7
1201689.2 ± 211.32.0 ± 0.02589.2 ± 743.63.0 ± 0.5
28654.2 ± 189.91.8 ± 0.52498.3 ± 698.43.1 ± 0.6
24011005.0 ± 351.82.0 ± 0.03876.7 ± 1123.43.3 ± 0.4
28956.7 ± 298.71.8 ± 0.53685.0 ± 1098.23.3 ± 0.5
Data are presented as mean ± standard deviation. Cmax,ss: Maximum concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCss: Area under the curve at steady state.

Table 3: Pharmacokinetic Parameters of this compound in CHB Patients at Steady State (Day 28)

Dose (mg)Cmax,ss (ng/mL)Tmax,ss (hr)AUCss (ng·h/mL)t½ (hr)
3029.7 ± 8.96.0 ± 2.0589.1 ± 165.445.1 ± 9.8
6058.9 ± 17.56.0 ± 2.01198.3 ± 321.748.9 ± 11.2
120115.6 ± 34.16.0 ± 2.02398.7 ± 654.355.4 ± 12.3
240198.3 ± 58.76.0 ± 2.04123.5 ± 1198.762.3 ± 14.5
Data are presented as mean ± standard deviation.

Notably, the active metabolite this compound exhibits a long elimination half-life of 45 to 62 hours at steady state, which supports a once-daily dosing regimen.[2]

Key Pharmacokinetic Characteristics

  • Absorption: LB80380 is rapidly absorbed following oral administration. The time to reach maximum plasma concentration (Tmax) for the intermediate metabolite LB80331 is approximately 1.0 to 2.0 hours.

  • Effect of Food: The presence of a high-fat meal delays the rate of absorption of LB80380, as indicated by a delayed Tmax for LB80331. However, the extent of absorption (as measured by AUC) is not significantly affected.

  • Distribution: Preclinical studies in mice have shown that a significant portion (approximately 40%) of this compound is phosphorylated in the liver, which is the target organ for hepatitis B virus replication.

  • Metabolism: As previously described, LB80380 is a prodrug that is extensively metabolized to LB80331 and subsequently to the active metabolite this compound.

  • Excretion: The primary route of excretion for besifovir and its metabolites is via the kidneys.

Experimental Protocols

The pharmacokinetic data presented were primarily derived from two clinical studies and one preclinical study in mice.

Clinical Studies in Humans

Two dose-escalating pharmacokinetic studies were conducted: one in healthy adult male subjects and another in patients with chronic hepatitis B.

cluster_healthy Healthy Volunteer Study (Single Dose) cluster_chb CHB Patient Study (Single & Multiple Dose) Healthy_Subjects Healthy Male Subjects (n=6 per dose group) Healthy_Dosing Single Oral Dose of LB80380 (10, 30, 60, 120, 240, 480 mg) Healthy_Subjects->Healthy_Dosing Healthy_Sampling Serial Blood Sampling (0-24h post-dose) Healthy_Dosing->Healthy_Sampling Healthy_Analysis Plasma Analysis for LB80331 Healthy_Sampling->Healthy_Analysis CHB_Patients CHB Patients (n=6 per dose group) CHB_Dosing Daily Oral Dose of LB80380 for 4 weeks (30, 60, 120, 240 mg) CHB_Patients->CHB_Dosing CHB_Sampling Blood Sampling (Day 1 and Steady State) CHB_Dosing->CHB_Sampling CHB_Analysis Plasma Analysis for LB80331 and this compound CHB_Sampling->CHB_Analysis

References

In-Depth Technical Guide: Antiviral Activity of LB80317 Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. LB80317, the active metabolite of the prodrug Besifovir Dipivoxil Maleate (BSV), is a potent acyclic nucleotide phosphonate (B1237965) that has demonstrated significant efficacy in suppressing HBV replication. This technical guide provides a comprehensive overview of the antiviral activity of this compound, including its mechanism of action, quantitative in vitro and clinical efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound is a guanosine (B1672433) monophosphate analog that targets the HBV polymerase, a critical enzyme for viral replication. As a nucleotide analog, this compound requires intracellular phosphorylation to its active diphosphate (B83284) and triphosphate forms. The triphosphate form then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain during reverse transcription.[1] The incorporation of the this compound triphosphate into the growing DNA strand leads to chain termination, thereby halting viral replication.[2]

The following diagram illustrates the mechanism of action of this compound in inhibiting HBV DNA synthesis.

LB80317_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle LB80380 Besifovir (LB80380) (Prodrug) This compound This compound (Active Metabolite) LB80380->this compound Hydrolysis LB80317_P This compound-DP/TP (Active Triphosphate) This compound->LB80317_P Intracellular Phosphorylation HBV_Polymerase HBV Polymerase (Reverse Transcriptase) LB80317_P->HBV_Polymerase Competitive Inhibition LB80317_P->HBV_Polymerase Chain_termination Chain Termination (Replication Blocked) LB80317_P->Chain_termination Incorporation pgRNA pgRNA Template DNA_synthesis HBV DNA Synthesis pgRNA->DNA_synthesis HBV_Polymerase->DNA_synthesis HBV_Polymerase->Chain_termination dGTP dGTP (Natural Substrate) dGTP->DNA_synthesis Incorporation

Mechanism of action of this compound.

In Vitro Antiviral Activity

The in vitro antiviral activity of this compound has been evaluated in various cell culture models. A key parameter for assessing antiviral potency is the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Parameter Value Cell Line Reference
EC50 0.5 µMNot Specified[3]

Clinical Efficacy

Multiple clinical trials have demonstrated the potent and sustained antiviral efficacy of besifovir, the prodrug of this compound, in patients with chronic hepatitis B.

Virological Response

Virological response is a primary endpoint in clinical trials for HBV therapies and is typically defined as a reduction of HBV DNA to undetectable levels.

Table 1: Virological Response (HBV DNA < 69 IU/mL) in Clinical Trials

Study Duration Treatment Group Virological Response Rate (%) Patient Population Reference
48 WeeksBesifovir (BSV)87.7Treatment-naïve[1]
144 WeeksBSV-BSV (Continuous)87.7Treatment-naïve[1]
144 WeeksTDF-BSV (Switch)92.1Switched from Tenofovir[1]
192 WeeksBSV-BSV (Continuous)92.5Treatment-naïve[3]
192 WeeksTDF-BSV (Switch)93.1Switched from Tenofovir[3]

Table 2: Virological Response (HBV DNA < 20 IU/mL) in Clinical Trials

Study Duration Treatment Group Virological Response Rate (%) Patient Population Reference
48 WeeksBesifovir (BSV)100.0TDF-experienced[4]
144 WeeksBSV-BSV (Continuous)82.8Treatment-naïve[1]
192 WeeksBSV-BSV (Continuous)87.5Treatment-naïve[3]
192 WeeksTDF-BSV (Switch)87.5Switched from Tenofovir[3]
Serological and Biochemical Responses

Table 3: HBeAg Seroconversion and ALT Normalization

Study Duration Endpoint BSV-BSV Group (%) TDF-BSV Group (%) Reference
192 WeeksHBeAg Seroconversion28.025.0[3]
192 WeeksALT Normalization88.893.1[3]
HBsAg Reduction

While HBsAg loss is the ideal endpoint for a functional cure, it is infrequently achieved with current nucleos(t)ide analogs. However, a reduction in HBsAg levels is considered a positive prognostic indicator.

Table 4: Mean Change in HBsAg Levels at 48 Weeks

Treatment Group Mean Change in HBsAg (log10 IU/mL) Reference
Besifovir (BSV)-0.11 ± 0.34[4]
Tenofovir (TDF)-0.05 ± 0.08[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the antiviral activity of compounds like this compound.

In Vitro HBV Replication Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit HBV replication in a cell culture system.

HBV_Replication_Inhibition_Assay start Start seed_cells Seed HepG2.2.15 cells in 96-well plates start->seed_cells add_compound Add serial dilutions of This compound to cells seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate lyse_cells Lyse cells and release encapsidated HBV DNA incubate->lyse_cells remove_cellular_dna Remove cellular DNA with micrococcal nuclease lyse_cells->remove_cellular_dna digest_proteins Digest proteins to free HBV DNA remove_cellular_dna->digest_proteins quantify_dna Quantify HBV DNA by qPCR digest_proteins->quantify_dna calculate_ec50 Calculate EC50 value quantify_dna->calculate_ec50 end End calculate_ec50->end

Workflow for in vitro HBV replication inhibition assay.

Methodology:

  • Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are seeded in 96-well plates at an appropriate density (e.g., 4 x 10^4 cells/well) and cultured in a suitable medium.

  • Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (another known HBV inhibitor) are included.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HBV replication and the antiviral effect of the compound to manifest.

  • Cell Lysis and Nuclease Treatment: Cells are washed with PBS and then lysed using a cell lysis buffer. Non-encapsidated nucleic acids are removed by treatment with micrococcal nuclease.

  • Protein Digestion: Proteins, including the viral capsid, are digested using a protease to release the encapsidated HBV DNA.

  • DNA Quantification: The amount of HBV DNA in each well is quantified using a quantitative polymerase chain reaction (qPCR) assay with primers specific for the HBV genome.

  • Data Analysis: The percentage of inhibition of HBV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HBV Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HBV polymerase.

Methodology:

  • Isolation of HBV Nucleocapsids: Intracellular HBV nucleocapsids containing the active polymerase are isolated from HBV-transfected HepG2 cells.

  • Endogenous Polymerase Reaction: The isolated nucleocapsids are incubated in a reaction mixture containing deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP), and varying concentrations of the triphosphate form of this compound.

  • DNA Synthesis and Detection: The reaction allows the HBV polymerase to synthesize new viral DNA, incorporating the radiolabeled dNTP. The reaction is stopped, and the newly synthesized radiolabeled DNA is separated by gel electrophoresis and visualized by autoradiography.

  • Data Analysis: The intensity of the radiolabeled DNA bands is quantified to determine the level of DNA synthesis at each inhibitor concentration. The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits 50% of the polymerase activity.

Conclusion

This compound, the active form of besifovir, is a potent inhibitor of HBV replication with a well-defined mechanism of action. Extensive clinical data has demonstrated its high efficacy in achieving and maintaining virological suppression in both treatment-naïve and experienced patients with chronic hepatitis B. Its favorable safety profile and high barrier to resistance make it a valuable therapeutic option in the management of this chronic liver disease. The experimental protocols outlined in this guide provide a framework for the continued evaluation of novel anti-HBV compounds.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of LB80317 (TO-901317)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317, also widely known as TO-901317, is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ)[1]. As a non-steroidal, small molecule, it has been instrumental in elucidating the roles of LXRs in regulating the metabolism of cholesterol, fatty acids, and glucose[2][3]. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, including detailed experimental protocols for their determination and a review of its engagement with key signaling pathways.

Molecular Structure and Identification

The molecular identity of this compound is well-defined, with its structure confirmed through various spectroscopic and analytical techniques.

Chemical Structure

Systematic (IUPAC) Name: N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide[4][5]

Chemical Identifiers

For ease of reference across chemical databases and literature, the following identifiers are associated with this compound:

IdentifierValue
CAS Number 293754-55-9
Molecular Formula C₁₇H₁₂F₉NO₃S
SMILES C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
InChI InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2
InChIKey SGIWFELWJPNFDH-UHFFFAOYSA-N

Chemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.

Quantitative Chemical Data
PropertyValue
Molecular Weight 481.33 g/mol
Physical Form Solid
Color Light beige
Purity (by HPLC) ≥98%
Melting Point Not explicitly stated, but handled as a solid with a recommended storage temperature of -20°C.
Boiling Point (Predicted) 470.5 ± 55.0 °C
Vapor Pressure (Predicted) 1.17E-09 mmHg at 25°C
pKa (Predicted) 9.00 ± 0.15
Solubility - DMSO: 50 mg/mL- Ethanol: 50 mg/mL
Experimental Protocols for Property Determination

This protocol outlines a general method for determining the purity of a small molecule like this compound.

Objective: To quantify the purity of this compound by separating it from any impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Reagents:

  • HPLC-grade water.

  • HPLC-grade acetonitrile (B52724) (ACN).

  • HPLC-grade methanol (B129727) (MeOH).

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • This compound reference standard.

  • This compound sample to be tested.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in a suitable solvent (e.g., 1:1 ACN:water) in a 10 mL volumetric flask.

    • Dilute to the mark to obtain a stock solution of 1 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Prepare a solution in the same manner as the standard solution to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Set to the λmax of this compound (e.g., 254 nm) or use a PDA detector to monitor a range of wavelengths.

    • Gradient Elution:

      • 0-20 min: 10% to 90% B.

      • 20-25 min: 90% B.

      • 25-26 min: 90% to 10% B.

      • 26-30 min: 10% B (equilibration).

  • Data Analysis:

    • Inject the standard and sample solutions.

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

This protocol describes the "gold standard" shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Analytical balance.

  • Volumetric flasks.

  • Appropriate solvent (e.g., DMSO, ethanol, aqueous buffer).

  • This compound.

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask.

  • Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate.

  • Periodically take samples of the supernatant, ensuring no solid material is transferred.

  • Centrifuge the samples to sediment any remaining solid particles.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Continue sampling until the concentration of this compound in the supernatant reaches a plateau, indicating that equilibrium has been reached (typically 24-72 hours).

  • The concentration at equilibrium is the solubility of this compound in that solvent at the specified temperature.

This protocol provides a general method for determining the acid dissociation constant (pKa).

Objective: To determine the pKa of this compound.

Instrumentation:

  • Potentiometer with a pH electrode.

  • Magnetic stirrer.

  • Burette.

Reagents:

  • This compound.

  • Standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Inert electrolyte solution to maintain constant ionic strength (e.g., 0.15 M KCl).

  • Solvent (e.g., water, or a co-solvent system for poorly soluble compounds).

Procedure:

  • Calibrate the pH meter using standard buffers.

  • Dissolve a known amount of this compound in the chosen solvent containing the inert electrolyte.

  • Place the solution on the magnetic stirrer and immerse the pH electrode.

  • Titrate the solution by adding small, precise volumes of the titrant (acid or base).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

This is a standard method for determining the melting point of a solid crystalline substance.

Objective: To determine the melting point range of this compound.

Instrumentation:

  • Melting point apparatus or a Thiele tube.

  • Capillary tubes (sealed at one end).

  • Thermometer.

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus rapidly to about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the activation of Liver X Receptors (LXRs).

LXR-Mediated Gene Expression

Upon binding to this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. This pathway is central to the regulation of lipid and cholesterol metabolism.

LXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR Binds LXR_RXR_Complex LXR-RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element (on DNA) LXR_RXR_Complex->LXRE Binds Transcription Transcription LXRE->Transcription Target_Genes Target Genes (e.g., ABCA1, ABCG1, SREBP-1c) Transcription->Target_Genes Regulates Gluconeogenesis_Regulation This compound This compound LXR_Activation LXR Activation This compound->LXR_Activation JNK_Pathway JNK Pathway LXR_Activation->JNK_Pathway Inhibits Akt_Pathway Akt Pathway LXR_Activation->Akt_Pathway Activates Gluconeogenic_Enzymes Gluconeogenic Enzymes (PEPCK, G6Pase) JNK_Pathway->Gluconeogenic_Enzymes Akt_Pathway->Gluconeogenic_Enzymes Inhibits Hepatic_Glucose_Production Hepatic Glucose Production Gluconeogenic_Enzymes->Hepatic_Glucose_Production Characterization_Workflow Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Purity_Analysis Purity Analysis (HPLC) Structure_Verification->Purity_Analysis Physicochemical_Characterization Physicochemical Characterization (Solubility, pKa, Melting Point) Purity_Analysis->Physicochemical_Characterization Biological_Assays Biological Assays (LXR Activation, Gene Expression) Purity_Analysis->Biological_Assays Data_Analysis Data Analysis and Reporting Physicochemical_Characterization->Data_Analysis Biological_Assays->Data_Analysis

References

An In-depth Technical Guide to LB80317 and its Role in Viral Replication Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LB80317, the active metabolite of the prodrug besifovir (B1237509) dipivoxil maleate (B1232345) (BSV), is a potent nucleotide analog with significant antiviral activity against the hepatitis B virus (HBV). This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and resistance profile. Detailed experimental protocols and quantitative data are presented to support its role as a formidable inhibitor of HBV replication.

Introduction

Chronic hepatitis B (CHB) infection remains a significant global health challenge, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma. Nucleos(t)ide analogs (NAs) are the cornerstone of CHB therapy, effectively suppressing viral replication by targeting the HBV DNA polymerase. This compound emerges as a key player in this therapeutic class, demonstrating a high genetic barrier to resistance and a favorable safety profile.

Mechanism of Action

This compound is a guanosine (B1672433) monophosphate analog.[1] Its antiviral activity is initiated through intracellular phosphorylation to its active diphosphate (B83284) and triphosphate forms by host cell kinases. The triphosphate metabolite of this compound acts as a potent inhibitor of the HBV DNA polymerase, a multifunctional enzyme essential for viral replication.

The inhibition occurs through a dual mechanism:

  • Competitive Inhibition: The triphosphate form of this compound competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand.

  • Chain Termination: Once incorporated into the viral DNA, the absence of a 3'-hydroxyl group on the this compound molecule prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of DNA chain elongation.[2]

Furthermore, like other guanosine analogs, the triphosphate form of this compound can also interfere with the protein-priming step of HBV DNA synthesis, which is the initiation of reverse transcription.

Signaling Pathway of HBV Replication and Inhibition by this compound

HBV_Replication_Inhibition HBV_entry HBV Entry rcDNA_to_nucleus rcDNA Transport to Nucleus HBV_entry->rcDNA_to_nucleus cccDNA_formation cccDNA Formation rcDNA_to_nucleus->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Encapsidation Encapsidation pgRNA->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription DNA_synthesis (-) & (+) Strand DNA Synthesis Reverse_Transcription->DNA_synthesis Virion_assembly Virion Assembly & Release DNA_synthesis->Virion_assembly Besifovir Besifovir (Prodrug) LB80317_mono This compound (Monophosphate) Besifovir->LB80317_mono Hydrolysis LB80317_di This compound-DP LB80317_mono->LB80317_di Cellular Kinases LB80317_tri This compound-TP LB80317_di->LB80317_tri Cellular Kinases Inhibition Inhibition of HBV DNA Polymerase LB80317_tri->Inhibition Inhibition->Reverse_Transcription Inhibition->DNA_synthesis

Caption: HBV replication cycle and the inhibitory action of this compound.

Quantitative Data

The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro systems. The following tables summarize the key quantitative data.

ParameterValueCell Line/SystemReference
EC50 0.5 µMIn vitro cell line models[1][2]
IC50 (vs. LMV-resistant HBV) >50 µMHuh7 cells[3]
IC50 (vs. ETV-resistant HBV) Partial ResistanceHuh7 cells[3]
IC50 (vs. ADV-resistant HBV) SensitiveHuh7 cells[3]
IC50 (vs. TDF-resistant HBV) SusceptibleHuh7 cells[3]

Note: IC50 and CC50 values for the triphosphate form of this compound against purified HBV polymerase and in cell culture, respectively, are not yet publicly available in detail. The EC50 reflects the concentration required to inhibit HBV DNA synthesis by 50% in cell culture.

Experimental Protocols

In Vitro Antiviral Activity Assay (HepG2 2.2.15 Cell Line)

This assay evaluates the ability of a compound to inhibit HBV replication in a stable human hepatoblastoma cell line that constitutively produces HBV particles.

Workflow:

Antiviral_Assay_Workflow start Seed HepG2 2.2.15 cells in 96-well plates treatment Treat cells with serial dilutions of this compound start->treatment incubation Incubate for 72 hours treatment->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection dna_extraction Extract encapsidated viral DNA supernatant_collection->dna_extraction quantification Quantify HBV DNA (qPCR or Southern Blot) dna_extraction->quantification analysis Calculate EC50 value quantification->analysis

Caption: Workflow for the in vitro antiviral activity assay.

Methodology:

  • Cell Seeding: HepG2 2.2.15 cells are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.[4]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A positive control (e.g., lamivudine) and a vehicle control (e.g., DMSO) are included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2. The medium is replaced with fresh compound-containing medium every 2-3 days for longer-term assays.

  • HBV DNA Extraction: After incubation, the cell culture supernatant is collected. Encapsidated viral DNA is isolated from the supernatant. This typically involves precipitation of viral particles followed by proteinase K digestion to release the DNA.[3]

  • HBV DNA Quantification: The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome or by Southern blot analysis.[3][5]

  • Data Analysis: The percentage of inhibition of HBV DNA replication is calculated relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on host cells to determine its therapeutic window.

Methodology:

  • Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated overnight.[4]

  • Compound Treatment: Cells are treated with the same serial dilutions of this compound as used in the antiviral assay.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 4 hours at 37°C.[6][7][8][9]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[6][7][8][9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The Selectivity Index (SI) is then calculated as CC50/EC50.

Pharmacokinetics

The pharmacokinetic profile of besifovir and its metabolites, including the active this compound, has been studied in animal models and humans.

Preclinical Pharmacokinetics in Mice
ParameterLB80331 (Intermediate)This compound (Active)
Tmax (h) ~1Not specified
t1/2 (h) ~1.5~8.3-9.9
Liver Distribution 40% of the total drug in the liver is in the phosphorylated form.[10]40% of the total drug in the liver is in the phosphorylated form.[10]
Clinical Pharmacokinetics in Chronic Hepatitis B Patients (Steady State)
Parameter (at 30-240 mg doses)LB80331 (Intermediate)This compound (Active)
Tmax (h) 1.0 - 2.03.0 - 8.0
t1/2 (h) 2.5 - 3.345 - 62

Data from a study involving multiple doses of besifovir.[11][12]

Resistance Profile

A key advantage of besifovir is its high genetic barrier to resistance. In a long-term clinical trial of up to 192 weeks, no drug-resistant mutations to besifovir were observed.[13]

However, in vitro studies have shown that certain pre-existing mutations associated with resistance to other nucleos(t)ide analogs can affect the susceptibility to besifovir:

  • Lamivudine (LMV) Resistance: The rtL180M and rtM204V mutations, which confer resistance to lamivudine, also lead to a lack of susceptibility to besifovir in vitro.[3]

  • Entecavir (B133710) (ETV) Resistance: Clones with entecavir resistance mutations have shown partial resistance to besifovir.[3]

  • Adefovir (B194249) (ADV) and Tenofovir (B777) (TDF) Resistance: Mutants with primary resistance mutations to adefovir and tenofovir remain susceptible to besifovir.[3]

This suggests that besifovir may be a viable treatment option for patients who have developed resistance to adefovir or tenofovir.

Conclusion

This compound, the active metabolite of besifovir, is a potent inhibitor of HBV replication with a well-defined mechanism of action. Its dual role in competing with the natural substrate and terminating the growing DNA chain leads to effective suppression of viral load. The favorable pharmacokinetic profile, characterized by a long half-life of the active metabolite, supports a convenient once-daily dosing regimen. Furthermore, the high genetic barrier to resistance and its activity against certain drug-resistant HBV strains make besifovir a valuable therapeutic option for the management of chronic hepatitis B. Further research to fully elucidate the IC50 and CC50 values will provide a more complete understanding of its therapeutic index.

References

An In-Depth Technical Guide to the Pharmacokinetics and Mechanism of Action of LB80317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and antiviral mechanism of LB80317, the active metabolite of the prodrug LB80380 (Besifovir). The information is compiled from preclinical and clinical studies, offering valuable insights for professionals in the field of antiviral drug development.

Introduction

LB80380 is a novel oral antiviral agent developed for the treatment of chronic hepatitis B (CHB). Upon administration, it is rapidly converted in the body to its active form, this compound, a nucleotide analog that effectively suppresses hepatitis B virus (HBV) replication. A key characteristic of this compound is its long half-life, which allows for a convenient once-daily dosing regimen.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its intermediate metabolite, LB80331, have been evaluated in healthy adult subjects and patients with chronic hepatitis B through dose-escalating single and multiple-dose studies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of LB80331 and this compound.

Table 1: Pharmacokinetic Parameters of LB80331 (Intermediate Metabolite) in CHB Patients at Steady State

Parameter30 mg Dose60 mg Dose120 mg Dose240 mg Dose
Tmax (h) 1.0 - 2.01.0 - 2.01.0 - 2.01.0 - 2.0
Apparent Elimination Half-life (t½) (h) 2.5 - 3.32.5 - 3.32.5 - 3.32.5 - 3.3

Table 2: Pharmacokinetic Parameters of this compound (Active Metabolite) in CHB Patients at Steady State

Parameter30 mg - 240 mg Doses
Tmax (h) 3 - 8
Apparent Elimination Half-life (t½) (h) 45 - 62

Note: this compound was only measurable in plasma at higher doses of 120 mg and 240 mg after the first dose.

Experimental Protocols

Clinical Studies in Healthy Volunteers and CHB Patients

Study Design: The pharmacokinetic evaluation of LB80380 and its metabolites was conducted through two main clinical studies: a single-dose, dose-escalating study in healthy male subjects and a multiple-dose, dose-escalating study in patients with chronic hepatitis B.[1][2]

Healthy Volunteer Study (Single Dose):

  • Cohorts: Healthy male subjects were divided into cohorts receiving single oral doses of 10, 30, 60, 120, 240, and 480 mg of LB80380 or a placebo.[1]

  • Dosing: Subjects were fasted overnight before drug administration.[1]

  • Blood Sampling: Blood samples were collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose to measure plasma concentrations of LB80331.[1]

  • Food Effect Arm: A cohort receiving a 60 mg dose was also administered the drug after a high-fat meal to assess the effect of food on absorption.[1]

CHB Patient Study (Multiple Doses):

  • Cohorts: Patients with chronic hepatitis B were assigned to receive daily oral doses of 30, 60, 120, or 240 mg of LB80380 or a placebo for 4 weeks.[1]

  • Blood Sampling: Blood samples were collected to measure plasma levels of LB80331 and this compound at baseline and during steady-state conditions (between weeks 2 and 4).[1]

Mouse Study

A study in mice was conducted to determine the extent of phosphorylation of LB80331 and this compound in the liver.[1][2] This is a crucial step for the activation of the drug. The results indicated that approximately 40% of the LB80331/LB80317 present in the mouse liver was in the phosphorylated form.[1][2]

Analytical Methodology

The quantification of LB80331 and this compound in plasma samples was performed using a validated analytical method, likely involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard technique for the sensitive and specific measurement of drug concentrations in biological matrices.

Mechanism of Action and Signaling Pathways

The antiviral activity of this compound is attributed to its function as a nucleos(t)ide analog inhibitor of HBV DNA polymerase.

Metabolic_Activation_of_LB80380 LB80380 LB80380 (Prodrug) Oral Administration LB80331 LB80331 (Intermediate Metabolite) LB80380->LB80331 Rapid Conversion This compound This compound (Active Metabolite) LB80331->this compound Metabolism

Figure 1: Metabolic pathway of the prodrug LB80380 to its active form, this compound.

Once this compound enters the liver cells, it undergoes intracellular phosphorylation to its active triphosphate form. This triphosphate analog then competes with the natural deoxyadenosine (B7792050) triphosphate for incorporation into the newly synthesizing viral DNA by the HBV polymerase.

Mechanism_of_Action cluster_cell Hepatocyte This compound This compound LB80317_TP This compound-Triphosphate (Active Form) This compound->LB80317_TP Intracellular Phosphorylation HBV_DNA_Polymerase HBV DNA Polymerase LB80317_TP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Chain HBV_DNA_Polymerase->Viral_DNA Incorporation into Chain_Termination Chain Termination (Inhibition of HBV Replication) Viral_DNA->Chain_Termination Experimental_Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers & CHB Patients) Dosing Oral Administration of LB80380 (Single or Multiple Doses) Subject_Recruitment->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing LC_MS_Analysis Quantification of LB80331 & this compound (SPE-LC-MS/MS) Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Half-life, Tmax, Cmax, AUC) LC_MS_Analysis->PK_Analysis

References

Unable to Proceed: No Publicly Available Data on LB80317

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for scholarly articles and technical reports, no specific information was found regarding the cellular uptake and metabolism of a compound designated "LB80317." The search yielded general information on the cellular uptake and metabolism of other pharmacological agents and nanoparticles, but no data, experimental protocols, or signaling pathways directly related to this compound could be identified in the public domain.

This suggests that "this compound" may be an internal development code, a compound not yet described in published scientific literature, or a potential typographical error. Without accessible data, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways.

To proceed with generating the requested content, please verify the compound identifier or provide an alternative, publicly documented therapeutic agent for which sufficient data is available to create a comprehensive technical guide.

Methodological & Application

Application Notes and Protocols for LB80317 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in various human cancers. By targeting key nodes in this pathway, this compound offers a promising avenue for investigating cancer cell proliferation, survival, and therapeutic response in preclinical settings. These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to characterize its anti-cancer effects.

Mechanism of Action

This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In many cancer cells, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. This compound's targeted inhibition of this pathway leads to cell cycle arrest and induction of programmed cell death in cancer cells.

LB80317_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) after 72h
MCF-7Breast Cancer50
MDA-MB-231Breast Cancer250
A549Lung Cancer150
HCT116Colon Cancer75
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
Treatment (24h)% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)45.235.119.7
This compound (100 nM)68.515.316.2
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells
Treatment (48h)% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)5.1
This compound (100 nM)35.8

Experimental Protocols

General Cell Culture and Maintenance

Successful experiments with this compound begin with healthy, consistently maintained cell cultures.

Materials:

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks or plates

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.[1][2][3]

  • Maintain sub-confluent cultures by passaging them every 2-3 days.

  • For passaging, wash cells with PBS, detach them with Trypsin-EDTA, and neutralize with serum-containing medium.[1][2]

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at the desired density.[1][2]

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTS or MTT reagent

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is visible.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow Seed Seed Cells in 96-well Plate Attach Allow Cells to Attach Overnight Seed->Attach Treat Treat with this compound (Serial Dilutions) Attach->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add MTS/MTT Reagent Incubate->AddReagent Read Read Absorbance AddReagent->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for a cell viability assay using this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population.

Materials:

  • 6-well plates

  • This compound

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the desired concentration of this compound or vehicle for 24 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples by flow cytometry.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • PBS

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound or vehicle for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Troubleshooting

IssuePossible CauseSolution
High variability in viability assaysInconsistent cell seeding, edge effects in the plateEnsure uniform cell suspension before seeding, avoid using outer wells of the plate.
No significant effect of this compoundIncorrect drug concentration, cell line is resistantVerify stock solution concentration, use a positive control, test a wider range of concentrations.
Poor cell attachmentLow quality cultureware, unhealthy cellsUse tissue culture-treated plates, ensure cells are healthy and in the logarithmic growth phase before seeding.

For further assistance, please refer to standard cell culture and assay protocols.

References

Application Notes and Protocols for Using LB80317 in Antiviral Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is the active metabolite of the prodrug besifovir (B1237509) (LB80380), a novel acyclic nucleotide phosphonate. It has demonstrated potent antiviral activity against Hepatitis B Virus (HBV), including strains resistant to existing antiviral therapies.[1] As a nucleotide analogue, this compound, once phosphorylated to its di- and triphosphate forms, acts as a competitive inhibitor of the viral DNA polymerase, leading to chain termination and the suppression of viral replication.[2][3] These application notes provide detailed protocols for utilizing this compound in antiviral screening programs to identify and characterize new antiviral agents against HBV.

Mechanism of Action of this compound

This compound targets the reverse transcriptase (RT) domain of the HBV DNA polymerase. Following its intracellular phosphorylation, this compound diphosphate (B83284) competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the acyclic side chain of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating DNA synthesis.

HBV_Lifecycle_and_LB80317_MOA cluster_cell Hepatocyte cluster_inhibition Mechanism of this compound HBV_Virion HBV Virion Entry Entry HBV_Virion->Entry Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import Uncoating->Nuclear_Import cccDNA_Formation cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Polymerase, Core, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription (DNA Synthesis) Encapsidation->Reverse_Transcription Nucleocapsid_Assembly Nucleocapsid Assembly Reverse_Transcription->Nucleocapsid_Assembly Chain_Termination Chain Termination Reverse_Transcription->Chain_Termination Incorporation of this compound Virion_Assembly_Egress Virion Assembly & Egress Nucleocapsid_Assembly->Virion_Assembly_Egress New_Virion New HBV Virion Virion_Assembly_Egress->New_Virion LB80317_diphosphate This compound-diphosphate Inhibition Competitive Inhibition LB80317_diphosphate->Inhibition dGTP dGTP dGTP->Reverse_Transcription Natural Substrate Inhibition->Reverse_Transcription

Caption: HBV Replication Cycle and Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against Hepatitis B Virus.

CompoundVirus StrainCell LineEC50 (μM)CC50 (μM)Selectivity Index (SI)Reference
This compound Wild-type HBVNot Specified0.5>50 (estimated)>100[2]
This compound Lamivudine-resistant HBV mutantsNot SpecifiedComparable to wild-typeNot ReportedNot Reported[1]
This compound Entecavir-resistant HBV mutantsNot SpecifiedReduced sensitivity (<7-fold)Not ReportedNot Reported[1]
This compound Adefovir-resistant HBV mutantsNot SpecifiedComparable to wild-typeNot ReportedNot Reported[1]
This compound Telbivudine-resistant HBV mutantsNot SpecifiedReduced sensitivity (<7-fold)Not ReportedNot Reported[1]

Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay using a Stable HBV-Expressing Cell Line (e.g., HepG2.2.15)

This protocol describes the evaluation of the antiviral activity of this compound by quantifying the reduction of extracellular HBV DNA.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed HepG2.2.15 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Incubate_24h->Prepare_Dilutions Add_Compound Add compound dilutions to cells Prepare_Dilutions->Add_Compound Incubate_6_days Incubate for 6 days (replace medium and compound every 2 days) Add_Compound->Incubate_6_days Collect_Supernatant Collect cell culture supernatant Incubate_6_days->Collect_Supernatant Extract_DNA Extract encapsidated viral DNA Collect_Supernatant->Extract_DNA qPCR Quantify HBV DNA using qPCR Extract_DNA->qPCR Analyze_Data Analyze data and calculate EC50 qPCR->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro antiviral activity assay.

Materials:

  • HepG2.2.15 cell line

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418)

  • This compound

  • 96-well cell culture plates

  • DNA extraction kit

  • qPCR master mix, primers, and probe for HBV DNA quantification

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a no-drug control (medium only).

  • Compound Addition: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation and Medium Change: Incubate the plates for 6 days. Every 2 days, carefully remove the medium and replace it with fresh medium containing the corresponding concentration of this compound.

  • Supernatant Collection: On day 6, collect the cell culture supernatant from each well.

  • DNA Extraction: Extract encapsidated viral DNA from the collected supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • HBV DNA Quantification: Quantify the amount of HBV DNA in the extracted samples using a real-time quantitative PCR (qPCR) assay. Use specific primers and a probe targeting a conserved region of the HBV genome.

  • Data Analysis: Determine the percentage of inhibition of HBV DNA replication for each compound concentration relative to the no-drug control. Plot the percentage of inhibition against the compound concentration and calculate the EC50 value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT-based)

This protocol determines the cytotoxicity of this compound in a relevant cell line (e.g., HepG2 or Huh7) to assess its therapeutic window.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed HepG2 or Huh7 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Incubate_24h->Prepare_Dilutions Add_Compound Add compound dilutions to cells Prepare_Dilutions->Add_Compound Incubate_Assay_Duration Incubate for the same duration as the antiviral assay (e.g., 6 days) Add_Compound->Incubate_Assay_Duration Add_MTT Add MTT reagent to each well Incubate_Assay_Duration->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate CC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for In Vivo Animal Studies with Besifovir (LB80380), the Prodrug of LB80317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Besifovir (B1237509) (LB80380), a prodrug of the active antiviral agent LB80317, for preclinical research in animal models of Hepatitis B Virus (HBV) infection. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Introduction

Besifovir dipivoxil maleate (B1232345) (BSV), also known as LB80380, is an oral acyclic nucleotide phosphonate. It is a prodrug that is rapidly absorbed and metabolized in vivo to its active form, this compound, which is a potent inhibitor of HBV DNA polymerase. This compound acts as a guanosine (B1672433) monophosphate analog, and upon intracellular phosphorylation to the triphosphate form, it competes with the natural substrate dGTP, leading to the termination of the nascent viral DNA chain and suppression of HBV replication. Preclinical studies in various animal models have been instrumental in characterizing the antiviral activity and safety profile of besifovir before its advancement into clinical trials.

Mechanism of Action

Besifovir exerts its antiviral effect through the targeted inhibition of the HBV polymerase enzyme, a critical component in the viral replication cycle.

  • Prodrug Activation: Orally administered besifovir (LB80380) is absorbed and undergoes hydrolysis to form LB80331, which is then further metabolized to the active moiety, this compound.

  • Intracellular Phosphorylation: Inside the hepatocyte, this compound is phosphorylated by cellular kinases to its active triphosphate form.

  • Inhibition of HBV DNA Polymerase: The triphosphate form of this compound competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the elongating HBV DNA strand.

  • Chain Termination: Incorporation of the this compound triphosphate into the viral DNA results in the termination of DNA chain elongation, thereby halting viral replication.

HBV_Polymerase_Inhibition cluster_blood Bloodstream cluster_hepatocyte Hepatocyte LB80380 Besifovir (LB80380) (Oral Prodrug) LB80331 LB80331 LB80380->LB80331 Metabolism This compound This compound (Active Metabolite) LB80331->this compound Metabolism LB80317_TP This compound-Triphosphate (Active Form) This compound->LB80317_TP Cellular Kinases Inhibition Inhibition LB80317_TP->Inhibition HBV_DNA_Polymerase HBV DNA Polymerase Viral_Replication Viral DNA Replication HBV_DNA_Polymerase->Viral_Replication Catalyzes Inhibition->HBV_DNA_Polymerase Blocks

Mechanism of action of Besifovir.

In Vivo Efficacy Studies

Besifovir has demonstrated potent antiviral activity in relevant animal models of HBV infection, most notably the woodchuck model (using the woodchuck hepatitis virus, WHV) and mouse models with HBV replication.

Animal Models
  • Woodchuck (Marmota monax): The woodchuck and its cognate hepadnavirus, WHV, represent a valuable model for studying HBV infection and antiviral therapies due to the close similarities in viral life cycle and disease progression.

  • Mouse Models: While mice are not natural hosts for HBV, various transgenic and chimeric mouse models that support HBV replication are utilized for preclinical screening of antiviral compounds.

Efficacy Data
Animal ModelCompoundDosageRoute of AdministrationStudy DurationKey Findings
CD-1 Mice[1]LB8038030 mg/kgOralSingle doseTissue distribution and pharmacokinetics of metabolites.[1]

Pharmacokinetic and Toxicology Studies

Pharmacokinetic and toxicology studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile and the safety margin of a new chemical entity.

Pharmacokinetics in Animal Models

A study in CD-1 mice provides data on the plasma concentrations of the metabolites of besifovir after oral administration.

Animal ModelCompoundDoseTmax (LB80331)Cmax (LB80331)
CD-1 Mice[1]LB8038030 mg/kg~1 hourNot Reported

Note: In humans, LB80380 is rapidly absorbed and converted to LB80331. This compound exhibits a long half-life at steady-state, which supports a once-daily dosing regimen.[2]

Toxicology Data

Detailed non-clinical toxicology data for besifovir is not extensively published. However, it is reported to have an excellent preclinical safety profile with a lower potential for renal toxicity compared to adefovir (B194249).[3] For reference, toxicology data for the structurally related compound adefovir dipivoxil is provided below.

SpeciesCompoundRouteDurationNOAEL (No-Observed-Adverse-Effect Level)Target Organs of Toxicity
RatAdefovir DipivoxilOral4 Weeks4.0 mg/kg/dayKidney
RatAdefovir DipivoxilOral6 Months2 mg/kg/dayKidney
MonkeyAdefovir DipivoxilOral13 Weeks1.0 mg/kg/dayKidney, Liver

Experimental Protocols

The following are generalized protocols for the in vivo administration of besifovir (LB80380) in rodent models based on available information and standard laboratory practices.

Oral Gavage Administration in Mice

This protocol is adapted from a pharmacokinetic study in CD-1 mice.[1]

Materials:

  • Besifovir (LB80380)

  • Vehicle (e.g., 100% Polyethylene glycol 400)

  • Oral gavage needles (20-22 gauge, straight or curved)

  • Appropriate sized syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Dissolve LB80380 in the selected vehicle to the desired concentration. Ensure complete dissolution.

  • Animal Handling: Acclimatize male CD-1 mice to the laboratory conditions.

  • Dosing:

    • Weigh each mouse to determine the correct volume of the dosing solution.

    • Administer a single oral dose of 30 mg/kg of LB80380 using a gavage needle.

    • The volume of administration should be carefully calculated and should not exceed institutional guidelines (typically 10 mL/kg for mice).

  • Sample Collection:

    • At predetermined time points (e.g., 1, 2, 4, 6, 10, 24, and 36 hours post-dosing), collect blood and liver tissue samples from a subset of mice at each time point.

    • Process blood to separate plasma and snap-freeze liver tissue in liquid nitrogen.

  • Analysis: Analyze plasma and liver samples for concentrations of LB80331 and this compound using a validated analytical method (e.g., LC-MS/MS).

Oral_Gavage_Workflow Prep Prepare Dosing Solution (LB80380 in Vehicle) Dose Oral Gavage (e.g., 30 mg/kg) Prep->Dose Acclimate Acclimatize Mice Acclimate->Dose Sample Collect Blood & Liver Samples (Time Points) Dose->Sample Process Process Samples (Plasma Separation, Snap-Freeze Liver) Sample->Process Analyze LC-MS/MS Analysis for Metabolites Process->Analyze

References

Application Notes and Protocols for Studying HBV Drug Resistance with LB80317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a major global health concern, with chronic infections posing a significant risk for the development of cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogs (NAs), are effective in suppressing viral replication. However, the emergence of drug-resistant HBV mutants presents a significant challenge to long-term treatment efficacy. LB80317, the active metabolite of the prodrug Besifovir (LB80380), is a potent inhibitor of HBV DNA synthesis.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of HBV drug resistance.

Besifovir is an acyclic nucleotide phosphonate (B1237965) with a chemical structure similar to adefovir (B194249) and tenofovir.[2] Following oral administration, the prodrug is converted to its active form, this compound, which is a guanosine (B1672433) monophosphate analog.[3] Inside hepatocytes, this compound is phosphorylated to its di- and triphosphate forms. The triphosphate form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV polymerase.[1][3] This incorporation leads to chain termination, thereby inhibiting HBV replication.

Data Presentation: In Vitro Efficacy of this compound (Besifovir) Against Drug-Resistant HBV Mutants

The following tables summarize the in vitro 50% inhibitory concentration (IC50) values of Besifovir (BFV), the prodrug of this compound, against wild-type (WT) HBV and a panel of clinically relevant drug-resistant mutants. These data are crucial for understanding the cross-resistance profile of this compound.

Table 1: Efficacy of Besifovir against Lamivudine-Resistant (LMV-R) HBV Mutants

HBV MutantIC50 of BFV (μM)Fold Change vs. WT
Wild-Type (WT)3.50 ± 0.081.0
rtL180M + rtM204V (MV)>50>14.2
Clone 50-2 (rtM204I, etc.)>50>14.2

Table 2: Efficacy of Besifovir against Adefovir-Resistant (ADV-R) HBV Mutants

HBV MutantIC50 of BFV (μM)Fold Change vs. WT
Wild-Type (WT)4.25 ± 0.431.0
Clone 10-16 (rtA181T, etc.)8.43 ± 0.582.0
Clone 10-17 (rtI233V, etc.)5.27 ± 0.261.2

Table 3: Efficacy of Besifovir against Entecavir-Resistant (ETV-R) HBV Mutants

HBV MutantIC50 of BFV (μM)Fold Change vs. WT
Wild-Type (WT)4.25 ± 0.431.0
Clone 69-2 (rtL180M + rtM204V, etc.)26.00 ± 3.796.1
Clone 71-3 (rtL180M + rtM204V, etc.)40.70 ± 2.269.6

Table 4: Efficacy of Besifovir against Tenofovir-Resistant (TFV-R) HBV Mutants

HBV MutantIC50 of BFV (μM)
Wild-Type (WT)4.03 ± 0.58
Clone 1-1Considerably Susceptible
Clone 1-13Low Susceptibility
CYEI Mutant>20
CYELMVI Mutant>20

Experimental Protocols

The following protocols provide a framework for conducting in vitro studies to assess the efficacy of this compound against wild-type and drug-resistant HBV.

Protocol 1: Generation of Drug-Resistant HBV Mutants by Site-Directed Mutagenesis

This protocol describes the introduction of specific mutations into the HBV polymerase gene to create drug-resistant variants.

Materials:

  • HBV replication-competent plasmid (e.g., containing a 1.2mer or 1.3mer HBV genome)

  • Site-directed mutagenesis kit

  • Mutagenic primers specific for the desired resistance mutations (e.g., rtL180M, rtM204V/I for lamivudine (B182088) resistance)

  • Competent E. coli for plasmid transformation

  • Plasmid purification kit

  • DNA sequencing services

Procedure:

  • Design and synthesize mutagenic primers containing the desired nucleotide changes to introduce amino acid substitutions in the HBV polymerase.

  • Perform site-directed mutagenesis using the HBV replication-competent plasmid as a template, following the manufacturer's instructions for the chosen kit.

  • Transform the mutated plasmids into competent E. coli.

  • Select and grow individual bacterial colonies.

  • Isolate and purify the plasmid DNA from each colony.

  • Verify the presence of the intended mutations and the absence of any unintended mutations by DNA sequencing of the entire polymerase gene.

Protocol 2: In Vitro HBV Drug Susceptibility Assay

This protocol details the steps to determine the IC50 value of this compound against wild-type and mutant HBV.

Materials:

  • Hepatoma cell line (e.g., Huh7 or HepG2)

  • Cell culture medium and supplements

  • Wild-type and mutant HBV replication-competent plasmids

  • Transfection reagent

  • This compound (or its prodrug, Besifovir)

  • Cell lysis buffer

  • Reagents for DNA extraction

  • Reagents for Southern blot analysis or quantitative real-time PCR (qPCR)

Procedure:

  • Cell Culture and Transfection:

    • Plate hepatoma cells in 6-well plates and grow to 70-80% confluency.

    • Transfect the cells with either wild-type or a mutant HBV plasmid using a suitable transfection reagent.

  • Drug Treatment:

    • 24 hours post-transfection, replace the culture medium with fresh medium containing serial dilutions of this compound (or Besifovir). Include a no-drug control.

    • Maintain the cells for 4-5 days, replacing the drug-containing medium every 2 days.

  • Analysis of HBV Replication:

    • For Southern Blot Analysis:

      • Lyse the cells and isolate intracellular HBV core particles.

      • Extract HBV DNA from the core particles.

      • Separate the HBV DNA replicative intermediates by agarose (B213101) gel electrophoresis.

      • Transfer the DNA to a nylon membrane and hybridize with a 32P-labeled HBV-specific probe.

      • Visualize the HBV DNA bands by autoradiography and quantify the signal intensity.

    • For qPCR Analysis:

      • Extract total intracellular DNA.

      • Quantify the amount of HBV DNA using primers and probes specific for a conserved region of the HBV genome.

  • IC50 Determination:

    • Calculate the percentage of HBV replication inhibition for each drug concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Mechanism of Action and Resistance of this compound

HBV_Drug_Resistance cluster_Hepatocyte Hepatocyte cluster_HBV_Replication HBV Replication LB80380 Besifovir (LB80380) (Prodrug) This compound This compound LB80380->this compound Metabolism LB80317_TP This compound-TP (Active Form) This compound->LB80317_TP Phosphorylation HBV_Polymerase HBV Polymerase (Reverse Transcriptase) LB80317_TP->HBV_Polymerase Competitive Inhibition mutant_polymerase Mutant HBV Polymerase (e.g., rtL180M/M204V) LB80317_TP->mutant_polymerase Reduced Inhibition pgRNA pgRNA minus_strand (-) strand DNA pgRNA->minus_strand Reverse Transcription plus_strand (+) strand DNA dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase minus_strand->plus_strand DNA Synthesis resistance Reduced binding of this compound-TP -> Drug Resistance

Caption: Mechanism of this compound action and the development of drug resistance.

Experimental Workflow for In Vitro Drug Susceptibility Testing

experimental_workflow cluster_analysis Analysis of HBV Replication start Start: Wild-Type HBV Plasmid mutagenesis Site-Directed Mutagenesis start->mutagenesis transfection Transfect Hepatoma Cells (e.g., Huh7, HepG2) start->transfection Wild-Type Control mutant_plasmid Drug-Resistant HBV Plasmid mutagenesis->mutant_plasmid sequencing Sequence Verification mutant_plasmid->sequencing sequencing->transfection drug_treatment Treat with Serial Dilutions of this compound transfection->drug_treatment incubation Incubate for 4-5 Days drug_treatment->incubation dna_extraction Isolate Intracellular HBV DNA incubation->dna_extraction quantification Quantify HBV DNA (Southern Blot or qPCR) dna_extraction->quantification ic50 Calculate IC50 Value quantification->ic50

Caption: Workflow for determining the in vitro susceptibility of HBV to this compound.

References

Application Notes and Protocols: LB80317 in Antiviral Therapy Studies for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317, also known as ANA-317, is the active metabolite of the prodrug besifovir (B1237509) dipivoxil maleate (B1232345) (BSV). It is a potent DNA polymerase inhibitor developed for the treatment of chronic hepatitis B (CHB). Contrary to potential misconceptions, this compound is not an anticancer agent but an antiviral drug that targets the replication of the hepatitis B virus (HBV). This document provides detailed application notes and protocols based on publicly available data from clinical studies investigating besifovir, and by extension, its active form this compound. While true combination therapy studies involving co-administration of besifovir with other antiviral agents are not extensively published, this document summarizes comparative and sequential study data and discusses the broader context of combination strategies for achieving a functional cure for CHB.

Quantitative Data Summary

Clinical studies on besifovir have primarily focused on comparing its efficacy and safety with established treatments like tenofovir (B777) disoproxil fumarate (B1241708) (TDF). The following tables summarize key quantitative data from these studies.

Table 1: Antiviral Efficacy of Besifovir (BSV) vs. Tenofovir Disoproxil Fumarate (TDF) in Treatment-Naïve CHB Patients (192-Week Data)

ParameterBSV-BSV GroupTDF-BSV Group (Switched to BSV at Week 48)P-value
Virological Response (HBV DNA <69 IU/mL)92.50%93.06%0.90
HBV DNA <20 IU/mL87.5%87.5%1.00
HBeAg SeroconversionSimilar between groupsSimilar between groups0.75
ALT NormalizationSimilar between groupsSimilar between groups0.36

Data from a phase 3 trial extension study comparing continuous besifovir treatment with switching from TDF to besifovir.[1]

Table 2: Antiviral Efficacy in CHB Patients Switching from Long-Term TDF to Besifovir (BSV) (48-Week Data)

ParameterBSV GroupTDF GroupP-value
Primary Endpoint (HBV DNA <20 IU/mL)100.0%98.5%>0.999

Data from a randomized, non-inferiority trial.[2][3]

Table 3: Safety Outcomes: Renal and Bone Health

ParameterBSV GroupTDF Group
Mean Change in eGFR+1.67%-1.24%
Bone Mineral Density (Hip and Spine)IncreasedDecreased

Patients in the BSV group were switched from long-term TDF therapy.[2][3][4]

Signaling Pathways and Mechanism of Action

The primary target of this compound is the HBV DNA polymerase, a crucial enzyme in the viral replication cycle. By inhibiting this enzyme, this compound effectively halts the synthesis of new viral DNA.

HBV_Lifecycle cluster_host_cell Hepatocyte cluster_inhibition Therapeutic Intervention HBV_virion HBV Virion Entry Entry via NTCP Receptor HBV_virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA Nuclear_Import Nuclear Import rcDNA->Nuclear_Import cccDNA Covalently Closed Circular DNA (cccDNA) Nuclear_Import->cccDNA Transcription Transcription cccDNA->Transcription pgRNA Pregenomic RNA (pgRNA) Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Encapsidation Encapsidation pgRNA->Encapsidation Translation Translation mRNAs->Translation Core_Protein Core Protein (HBcAg) Translation->Core_Protein Polymerase HBV DNA Polymerase Translation->Polymerase Surface_Antigen Surface Antigen (HBsAg) Translation->Surface_Antigen Core_Protein->Encapsidation Polymerase->Encapsidation Virion_Assembly Virion Assembly Surface_Antigen->Virion_Assembly Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription New_rcDNA New rcDNA Reverse_Transcription->New_rcDNA New_rcDNA->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release New_Virion New HBV Virion Virion_Release->New_Virion This compound This compound (Nucleos(t)ide Analogue) This compound->Reverse_Transcription Inhibition

HBV Replication Cycle and Target of this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to studying the effects of this compound in a research setting.

Protocol 1: HBV DNA Quantification Assay

Objective: To quantify the levels of HBV DNA in patient serum or cell culture supernatant.

Materials:

  • Serum or cell culture supernatant samples

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)

  • Real-time PCR instrument (e.g., COBAS AmpliPrep/TaqMan)

  • HBV-specific primers and probe

  • PCR master mix

  • HBV DNA standards of known concentration

Procedure:

  • DNA Extraction: Extract total DNA from 200 µL of serum or supernatant using a commercial kit according to the manufacturer's instructions. Elute DNA in 50-100 µL of elution buffer.

  • Reaction Setup: Prepare a real-time PCR reaction mix containing the PCR master mix, HBV-specific primers, and probe.

  • Amplification: Add 5-10 µL of extracted DNA to the reaction mix. Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40-45 cycles of 95°C for 15s and 60°C for 1 min).

  • Quantification: Generate a standard curve using the HBV DNA standards. Determine the concentration of HBV DNA in the samples by comparing their Ct values to the standard curve. The results are typically expressed in International Units per milliliter (IU/mL).

Protocol 2: HBeAg/HBsAg Serological Assays

Objective: To detect and quantify Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) in patient serum.

Materials:

  • Serum samples

  • Commercial ELISA or CLIA kits for HBeAg and HBsAg

  • Microplate reader or automated immunoassay analyzer

  • Wash buffer

  • Substrate and stop solutions (for ELISA)

Procedure:

  • Sample Preparation: Allow serum samples and reagents to reach room temperature.

  • Assay Performance: Follow the manufacturer's instructions for the specific ELISA or CLIA kit. This typically involves:

    • Adding samples and controls to the wells of a coated microplate.

    • Incubating to allow antigen-antibody binding.

    • Washing the plate to remove unbound substances.

    • Adding a conjugate antibody.

    • A second incubation and wash step.

    • Adding a substrate that generates a colorimetric or chemiluminescent signal.

    • Stopping the reaction (for ELISA).

  • Detection: Read the absorbance or luminescence using a microplate reader or analyzer.

  • Data Analysis: Calculate the results based on the cutoff values and standards provided in the kit. Results are typically reported as positive/negative or as a quantitative value (e.g., IU/mL or S/CO).

Combination Therapy in Chronic Hepatitis B

The goal of modern HBV therapy is to achieve a "functional cure," defined as sustained HBsAg loss after treatment cessation. While nucleos(t)ide analogues like this compound are highly effective at suppressing viral replication, they rarely lead to a functional cure on their own. This has led to the exploration of combination therapies.

The rationale for combination therapy is to target different stages of the HBV lifecycle simultaneously. A common strategy involves combining a nucleos(t)ide analogue (to block reverse transcription) with an immunomodulator like interferon-alpha (to boost the host immune response against the virus). Other investigational approaches include combining nucleos(t)ide analogues with capsid assembly modulators, siRNA to reduce HBsAg expression, or other direct-acting antivirals.[5][6][7][8][9][10]

Combination_Therapy_Rationale cluster_strategies Combination Therapy Strategies cluster_agents Therapeutic Agents CHB_Treatment_Goal Functional Cure for CHB (Sustained HBsAg Loss) Viral_Replication_Inhibition Inhibit Viral Replication Viral_Replication_Inhibition->CHB_Treatment_Goal Antigen_Reduction Reduce Viral Antigen Load Antigen_Reduction->CHB_Treatment_Goal Immune_Modulation Boost Host Immune Response Immune_Modulation->CHB_Treatment_Goal This compound This compound (Nucleos(t)ide Analogue) This compound->Viral_Replication_Inhibition Interferon Interferon-alpha Interferon->Immune_Modulation siRNA siRNA siRNA->Antigen_Reduction CAMs Capsid Assembly Modulators CAMs->Viral_Replication_Inhibition

Rationale for Combination Therapy in CHB.

Conclusion

This compound, as the active form of besifovir, is a potent inhibitor of HBV DNA polymerase with proven antiviral efficacy comparable to standard-of-care treatments. While current clinical data focuses on its use as a monotherapy or in sequential therapy, the future of CHB treatment lies in combination strategies. The protocols and pathways described herein provide a framework for researchers to investigate the role of this compound and other nucleos(t)ide analogues in novel combination regimens aimed at achieving a functional cure for chronic hepatitis B.

References

LB80317 stability and storage conditions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB-80317, also known as ANA-317, is the pharmacologically active metabolite of the prodrug Besifovir (B1237509) (LB80380). It is a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase, functioning as a crucial component in antiviral research and development.[1][2][3] This document provides detailed information on the stability, storage, and experimental use of LB-80317.

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of LB-80317 is presented below for easy reference.

PropertyValueReference
Chemical Name O=C1NC(N)=NC2=C1N=CN2CC3(OCP(O)(O)=O)CC3[2]
Synonyms ANA-317[2]
CAS Number 441785-24-6[2]
Molecular Formula C10H14N5O5P[2]
Molecular Weight 315.23 g/mol [2]
Appearance Solid powder[2]
Purity >98% (typical)[2]
Mechanism of Action HBV DNA Polymerase Inhibitor[2][4]
EC50 (HBV DNA suppression) 0.5 µM[4][5]
Steady-State Half-Life (T1/2) 8.3 - 9.9 hours[4]

Stability and Storage Conditions

Proper handling and storage of LB-80317 are critical for maintaining its integrity and ensuring reproducible experimental results. While detailed quantitative stability data under a wide range of conditions (e.g., pH, light exposure, multiple freeze-thaw cycles) are not extensively published, the following guidelines are based on supplier recommendations and general best practices for nucleotide analogs.

ConditionRecommendationNotes
Long-term Storage (Solid) Store at -20°C.A commercial supplier suggests that the product can be stored for up to 24 months under recommended conditions with the vial tightly sealed.[2]
Shipping Ambient temperature.The compound is considered stable for several weeks during standard shipping.[2]
Stock Solutions Prepare fresh and use on the same day. If necessary, aliquot and store at -80°C for short periods.Avoid repeated freeze-thaw cycles. It is best practice to prepare and use solutions on the same day to minimize degradation.
Working Solutions Prepare fresh from stock solution for each experiment.

Note: It is highly recommended to perform in-house stability tests for specific experimental conditions and buffer systems.

Mechanism of Action: HBV DNA Polymerase Inhibition

LB-80317 is the active form of the prodrug Besifovir. Following administration, Besifovir is metabolized in the liver and intestine to LB-80317.[3] Inside the host cell, LB-80317 is phosphorylated to its di- and triphosphate forms. The triphosphate metabolite then acts as a competitive inhibitor of the viral HBV DNA polymerase. It is incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral DNA synthesis.[3][4]

HBV_DNA_Polymerase_Inhibition Mechanism of Action of LB-80317 cluster_0 Host Cell cluster_1 HBV Replication Cycle Prodrug Besifovir (LB80380) (Oral Administration) Metabolism Metabolism (Liver & Intestine) Prodrug->Metabolism LB80317 LB-80317 (Active Metabolite) Metabolism->this compound Phosphorylation Phosphorylation This compound->Phosphorylation LB80317_TP LB-80317-Triphosphate Phosphorylation->LB80317_TP HBV_Polymerase HBV DNA Polymerase LB80317_TP->HBV_Polymerase Incorporation Inhibition Inhibition Viral_DNA Viral DNA Synthesis HBV_Polymerase->Viral_DNA Catalyzes Chain_Termination Chain Termination Inhibition->Viral_DNA Blocks Experimental_Workflow In Vitro Anti-HBV Activity Assay Workflow A 1. Cell Seeding (e.g., HepG2.2.15 cells in 96-well plates) B 2. Compound Treatment (Serial dilutions of LB-80317) A->B C 3. Incubation (e.g., 5-7 days) B->C D 4. Cell Lysis & Supernatant Collection C->D E 5. DNA Extraction D->E G 7. Cell Viability Assay D->G F 6. HBV DNA Quantification (qPCR) E->F H 8. Data Analysis (EC50 and CC50 determination) F->H G->H

References

Application Notes and Protocols for High-Throughput Screening Assays: A Template for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. The development of robust and reliable HTS assays is critical for the successful identification of lead compounds. This document provides a generalized framework for the application and protocol development for a novel compound, referred to herein as "LB80317," in HTS assays. Due to the current lack of publicly available information on a compound with the designation this compound, this document will serve as a template that can be adapted once the specific molecular target and mechanism of action of the compound are known.

Section 1: Compound Profile (Hypothetical)

Before designing an HTS assay, a comprehensive profile of the compound is required. This includes its physicochemical properties, mechanism of action, and known cellular effects. For a novel compound like this compound, this information would first need to be determined through preliminary studies.

Table 1: Hypothetical Profile of this compound

ParameterValue
Target e.g., Kinase X, GPCR Y, Ion Channel Z
Mechanism of Action e.g., Competitive Inhibitor, Allosteric Modulator, Agonist
IC50 / EC50 To be determined
Solubility To be determined (in aqueous buffers and DMSO)
Stability To be determined (at various temperatures and pH)
Cell Permeability To be determined

Section 2: Signaling Pathway Visualization

Understanding the signaling pathway in which the target of this compound is involved is crucial for designing relevant cell-based assays and interpreting results. Below is a hypothetical signaling pathway diagram that would be customized based on the actual target of this compound.

Signaling_Pathway Ligand Ligand Receptor Receptor (e.g., GPCR Y) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_A Protein Kinase A Second_Messenger->Kinase_A Activates Target_Protein Target Protein Kinase_A->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response This compound This compound This compound->Receptor Inhibits

Caption: Hypothetical signaling pathway for an antagonist of a G-protein coupled receptor.

Section 3: High-Throughput Screening Workflow

A generalized workflow for an HTS campaign involving a novel compound is depicted below. This workflow ensures a systematic progression from primary screening to hit validation and lead optimization.

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Assay Miniaturization (e.g., 384-well format) Assay_Dev->Miniaturization Primary_Screen Primary HTS (Single Concentration) Miniaturization->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_Confirmation Hit Confirmation (Re-testing) Hit_ID->Hit_Confirmation Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary/Orthogonal Assays (Target Validation) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR ADMET ADMET Profiling SAR->ADMET

Caption: A generalized workflow for a typical high-throughput screening campaign.

Section 4: Experimental Protocols

Detailed protocols are essential for the reproducibility of HTS assays. The following are template protocols for common HTS assay formats.

Biochemical Assay Protocol (e.g., Kinase Activity Assay)

This protocol is a template for a biochemical assay to screen for inhibitors of a specific kinase.

Materials:

  • Kinase X enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • 384-well assay plates

  • Compound library plates (containing this compound and other compounds)

Procedure:

  • Prepare the kinase reaction buffer.

  • Add 5 µL of assay buffer containing the kinase substrate to all wells of a 384-well plate.

  • Using an acoustic liquid handler, transfer 50 nL of compound from the library plate to the assay plate.

  • Add 5 µL of kinase enzyme solution to each well to start the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of detection reagent.

  • Incubate for the time specified by the detection reagent manufacturer.

  • Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

Cell-Based Assay Protocol (e.g., Reporter Gene Assay)

This protocol is a template for a cell-based reporter assay to screen for modulators of a specific signaling pathway.

Materials:

  • A stable cell line expressing a reporter gene (e.g., Luciferase, GFP) under the control of a pathway-specific promoter.

  • Cell culture medium (e.g., DMEM, 10% FBS)

  • Assay medium (e.g., serum-free medium)

  • Stimulant (agonist or antagonist, depending on the assay)

  • Reporter gene detection reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 384-well clear bottom, white-walled assay plates

  • Compound library plates

Procedure:

  • Seed cells into 384-well plates at a pre-determined density (e.g., 5,000 cells/well) in 20 µL of culture medium.

  • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Remove the culture medium and replace it with 15 µL of assay medium.

  • Transfer 50 nL of compound from the library plate to the assay plate.

  • Incubate with the compounds for 1 hour.

  • Add 5 µL of the stimulant to induce reporter gene expression.

  • Incubate for an optimized duration (e.g., 6-24 hours).

  • Add 20 µL of the reporter gene detection reagent to each well.

  • Incubate for 10 minutes at room temperature.

  • Read the luminescence signal on a plate reader.

Section 5: Data Analysis and Interpretation

HTS data analysis involves several steps to identify true hits from the large volume of data generated.

Table 2: Key HTS Data Analysis Parameters

ParameterFormula / DefinitionPurpose
Z'-factor 1 - [ (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| ]To assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent.
Signal-to-Background (S/B) Mean_max / Mean_minTo measure the dynamic range of the assay.
Percent Inhibition [ (Signal_max - Signal_compound) / (Signal_max - Signal_min) ] * 100To quantify the effect of a test compound.
IC50 / EC50 The concentration of an inhibitor where the response is reduced by half.To determine the potency of a compound.

SD_max and Mean_max refer to the standard deviation and mean of the high control (e.g., no inhibitor), respectively. SD_min and Mean_min refer to the low control (e.g., a known potent inhibitor).

Conclusion

The successful application of a novel compound such as this compound in high-throughput screening assays is contingent upon a systematic and well-documented approach. This document provides a foundational template for the necessary application notes and protocols. Once the specific characteristics of this compound are elucidated, this framework can be populated with specific experimental details, leading to a robust and efficient screening campaign. The clear presentation of data, detailed protocols, and visualization of complex biological and experimental processes are paramount for the successful progression of a novel compound through the drug discovery pipeline.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting In Vitro Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding a compound with the identifier "LB80317" is not available. Therefore, this technical support guide provides a comprehensive framework for troubleshooting in vitro solubility issues for a hypothetical poorly soluble compound, hereafter referred to as "Compound X." The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering similar challenges with other poorly soluble molecules.

Frequently Asked Questions (FAQs)

Q1: My stock solution of Compound X in DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent capable of dissolving many hydrophobic compounds at high concentrations.[1] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes dramatically. The poor aqueous solubility of Compound X leads to it crashing out of the solution as a precipitate.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic solubility is a measure of how much of a compound can be dissolved from a high-concentration stock solution (like DMSO) in an aqueous buffer over a short period.[2][3][4] This measurement is often higher than thermodynamic solubility due to the formation of a supersaturated state.[3] It is a high-throughput method useful for early drug discovery to quickly assess compounds.[2][4]

  • Thermodynamic solubility (or equilibrium solubility) is the true solubility of a compound in a solvent at equilibrium.[2][3] It is determined by incubating an excess of the solid compound in the solvent for an extended period (e.g., 12-24 hours) until equilibrium is reached.[4] This measurement is more relevant for formulation and late-stage development.[2][3]

For initial in vitro assays, kinetic solubility is often the more practical measurement to determine the concentration range you can work with.

Q3: Can the pH of my buffer affect the solubility of Compound X?

A3: Yes, pH can significantly impact the solubility of ionizable compounds.[2][5][6][7] If Compound X has acidic or basic functional groups, altering the pH of the buffer can change its ionization state, which in turn can increase or decrease its solubility. For example, a basic compound will be more soluble at a lower pH where it is protonated and charged.

Q4: Are there any general-purpose additives I can use to improve the solubility of Compound X in my assay?

A4: Several additives can be considered, depending on the nature of your assay:

  • Co-solvents: Adding a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can increase solubility.[1][6]

  • Detergents/Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can help solubilize hydrophobic compounds in enzyme assays.[5] However, be cautious with cell-based assays, as detergents can be cytotoxic at higher concentrations.[5]

  • Serum Proteins: If your assay is compatible, adding bovine serum albumin (BSA) can help solubilize lipophilic compounds.[5]

Troubleshooting Guide for Compound X Solubility

This guide provides a structured approach to diagnosing and resolving solubility issues with Compound X during in vitro experiments.

Step 1: Initial Observation and Confirmation
  • Symptom: You observe cloudiness, precipitation, or a film in your assay plate after adding Compound X.

  • Action:

    • Visually inspect the wells under a microscope to confirm the presence of precipitate.

    • Prepare a blank sample of your assay buffer and add the same concentration of your DMSO stock of Compound X. Observe if precipitation occurs without any other assay components.

Step 2: Assess and Optimize the Stock Solution
  • Issue: The problem might originate from the stock solution itself.

  • Troubleshooting:

    • Lower the Stock Concentration: High concentration DMSO stocks (e.g., >10-30 mM) are more prone to precipitation upon dilution.[1] Try preparing a lower concentration stock.

    • Sonication: Use a sonicator to break up any micro-aggregates in the DMSO stock before dilution.[5]

Step 3: Modify the Assay Buffer and Dilution Method
  • Issue: The aqueous assay buffer is the primary cause of precipitation.

  • Troubleshooting Strategies:

StrategyDescriptionConsiderations
pH Adjustment If Compound X is ionizable, test its solubility in a range of buffer pH values.[6][7][8]Ensure the pH is compatible with your biological system (cells, enzymes, etc.).
Co-Solvents Introduce a water-miscible solvent (e.g., ethanol, PEG3350) into the assay buffer.[1][6]The final concentration of the co-solvent should be tested for its effect on the assay performance and cell viability.
Detergents Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.[5]Primarily for biochemical assays. Test for interference with the assay and protein stability. High concentrations can be cytotoxic.[5]
Serial Dilution Perform serial dilutions in a buffer containing a lower percentage of DMSO at each step to gradually decrease the solvent strength.This can sometimes prevent the compound from crashing out of solution.
Step 4: Determine the Practical Solubility Limit
  • Issue: You need to know the maximum workable concentration of Compound X in your assay conditions.

  • Action: Perform a kinetic solubility assay (see protocol below) to determine the concentration at which precipitation begins. This will define the upper limit for your dose-response experiments.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This method measures the light scattering caused by precipitated particles to determine kinetic solubility.[2][4]

  • Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Dispense your aqueous assay buffer into the wells of a 96-well plate.

  • Compound Addition:

    • Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).[5]

    • Perform serial dilutions across the plate.

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement:

    • Read the plate using a nephelometer, which measures the intensity of scattered light.

  • Data Analysis:

    • Plot the scattered light intensity against the concentration of Compound X. The concentration at which the signal significantly increases above the background is the kinetic solubility limit.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of the compound at equilibrium.[2][3]

  • Preparation:

    • Add an excess amount of solid (powder) Compound X to a vial containing your aqueous assay buffer.

  • Incubation:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation:

    • Filter the solution through a 0.45 µm filter to remove all undissolved solid.

  • Quantification:

    • Determine the concentration of the dissolved Compound X in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[4]

Data Presentation

Table 1: Hypothetical Kinetic Solubility of Compound X in Different Buffers

Buffer ConditionFinal DMSO (%)Kinetic Solubility (µM)
PBS, pH 7.41%8.5
PBS, pH 6.01%25.2
PBS, pH 7.4 + 0.01% Tween-201%15.7
PBS, pH 7.4 + 5% Ethanol1%32.1

Table 2: Hypothetical Thermodynamic Solubility of Compound X

Solvent SystemTemperature (°C)Thermodynamic Solubility (µg/mL)
Water25< 1
PBS, pH 7.4252.3
Simulated Gastric Fluid, pH 1.23715.8

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Vitro Assay q1 Does precipitation occur in buffer without cells/enzyme? start->q1 solubility_issue Primary Solubility Issue q1->solubility_issue Yes assay_interaction Compound interacts with assay components q1->assay_interaction No optimize_stock Optimize Stock Solution: - Lower concentration - Use fresh DMSO - Sonicate solubility_issue->optimize_stock redesign_assay Redesign Assay: - Adjust concentration range - Acknowledge solubility limit assay_interaction->redesign_assay modify_buffer Modify Assay Buffer: - Adjust pH - Add co-solvents - Add surfactants optimize_stock->modify_buffer determine_limit Determine Kinetic Solubility Limit modify_buffer->determine_limit determine_limit->redesign_assay

Caption: A workflow for troubleshooting solubility issues.

G cluster_1 Solubilization Strategy Selection start Is Compound X Ionizable? ph_adjust Adjust Buffer pH start->ph_adjust Yes q_cell_based Is it a Cell-Based Assay? start->q_cell_based No ph_adjust->q_cell_based biochem_assay Is it a Biochemical (Enzyme) Assay? q_cell_based->biochem_assay No use_cosolvent Use Co-solvents (e.g., Ethanol, PEG) q_cell_based->use_cosolvent Yes biochem_assay->use_cosolvent No use_detergent Use mild Detergents (e.g., Tween-20) biochem_assay->use_detergent Yes test_toxicity Test for Cytotoxicity use_cosolvent->test_toxicity test_interference Test for Assay Interference use_detergent->test_interference

Caption: A decision tree for selecting a solubilization method.

G cluster_2 Impact of Solubility on a Signaling Pathway Assay compound_sol Compound X (Soluble) receptor Receptor compound_sol->receptor Binds compound_insol Compound X (Precipitated) compound_insol->receptor Cannot bind effectively kinase_a Kinase A receptor->kinase_a no_response Reduced/No Response receptor->no_response kinase_b Kinase B kinase_a->kinase_b response Cellular Response kinase_b->response

Caption: How poor solubility can lead to inaccurate assay results.

References

Technical Support Center: Optimizing LB80317 Concentration for Maximum Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LB80317 for antiviral research, with a focus on Hepatitis B Virus (HBV). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the active metabolite of Besifovir dipivoxil maleate (B1232345) (BSV), a potent antiviral agent against Hepatitis B Virus (HBV). As a nucleotide analog, this compound, once phosphorylated to its di- and triphosphate forms within the cell, acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature termination of DNA synthesis, thus inhibiting viral replication.

Q2: What is the reported antiviral activity of this compound against HBV?

A2: In in-vitro studies using cell line models, this compound has been shown to suppress the DNA synthesis of HBV with a half-maximal effective concentration (EC50) of 0.5 μM.[1]

Q3: What is the recommended starting concentration range for this compound in in-vitro experiments?

A3: Based on the known EC50 of 0.5 μM, a good starting point for in-vitro experiments is to use a concentration range that brackets this value. A typical range could be from 0.01 μM to 10 μM. This allows for the determination of a full dose-response curve.

Q4: How do I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration is one that provides maximum antiviral effect with minimal cytotoxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window. You will need to experimentally determine both the EC50 and CC50 in your specific cell line and under your experimental conditions.

Q5: Which cell lines are appropriate for studying the antiviral activity of this compound against HBV?

A5: Commonly used human hepatoma cell lines that support HBV replication, such as HepG2 and Huh7, are suitable for these studies.

Troubleshooting Guides

Issue: High Cell Cytotoxicity at Expected Efficacious Concentrations

  • Possible Cause 1: Compound Purity and Solvent Effects. Impurities in the this compound compound or high concentrations of the solvent (e.g., DMSO) can contribute to cytotoxicity.

    • Troubleshooting Steps:

      • Ensure the use of high-purity this compound.

      • Prepare fresh stock solutions and dilute them appropriately to minimize the final solvent concentration in the cell culture (typically ≤ 0.5% DMSO).

      • Run a vehicle control (solvent only) to assess the cytotoxicity of the solvent itself.

  • Possible Cause 2: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to cytotoxic effects.

    • Troubleshooting Steps:

      • Perform a literature search for reported CC50 values of other nucleotide analogs in your chosen cell line to gauge expected sensitivity.

      • If high cytotoxicity is consistently observed, consider using a different, potentially more robust, cell line.

      • Carefully optimize cell seeding density, as sparse or overly confluent cultures can be more susceptible to stress.

Issue: Inconsistent Antiviral Activity Across Experiments

  • Possible Cause 1: Variability in Virus Titer. Inconsistent multiplicity of infection (MOI) can lead to significant variations in the perceived antiviral efficacy.

    • Troubleshooting Steps:

      • Always use a freshly thawed and accurately titered viral stock for each experiment.

      • Perform a viral titration assay (e.g., plaque assay or TCID50) to determine the exact titer of your viral stock before initiating antiviral experiments.

      • Maintain a consistent MOI across all experiments for reliable and comparable results.

  • Possible Cause 2: Drug Stability and Degradation. this compound, like many compounds, may be susceptible to degradation with improper storage or handling.

    • Troubleshooting Steps:

      • Prepare fresh working dilutions of this compound from a validated stock solution for each experiment.

      • Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

      • Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.

  • Possible Cause 3: Assay Variability. Minor variations in incubation times, reagent concentrations, or cell passage number can introduce variability.

    • Troubleshooting Steps:

      • Standardize all assay parameters, including incubation times, cell passage numbers, and reagent preparation.

      • Include appropriate positive (a known HBV inhibitor) and negative (vehicle) controls in every experiment to monitor assay performance.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. Researchers should experimentally determine the CC50 in their specific cell system to calculate the Selectivity Index.

ParameterValueCell LineVirusReference
EC50 0.5 μMNot SpecifiedHBV[1]
CC50 To be determinede.g., HepG2, Huh7N/A-
Selectivity Index (SI) To be calculated (CC50/EC50)e.g., HepG2, Huh7HBV-

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using a standard MTT assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hepatocyte cell line (e.g., HepG2, Huh7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the hepatocyte cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a cell-free blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

Viral Titer Reduction Assay (Plaque Assay)

This protocol is for determining the 50% effective concentration (EC50) of this compound against HBV by quantifying the reduction in viral plaque formation.

Materials:

  • This compound stock solution

  • HBV-permissive cell line (e.g., HepG2.2.15)

  • Complete cell culture medium

  • HBV stock of known titer

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for cell fixation

Procedure:

  • Cell Seeding: Seed the host cells into 6-well plates and allow them to form a confluent monolayer.

  • Virus Infection: Dilute the HBV stock to a concentration that will produce 50-100 plaques per well. Remove the culture medium from the cells and infect the monolayer with the diluted virus. Incubate for 2-4 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: During the virus adsorption period, prepare serial dilutions of this compound in the overlay medium.

  • Overlay Application: After virus adsorption, remove the inoculum and wash the cells gently with PBS. Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until clear plaques are visible in the virus control wells.

  • Plaque Visualization:

    • Fix the cells by adding formalin and incubating for at least 30 minutes.

    • Carefully remove the overlay and the fixative.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Optimization cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy Assessment cluster_analysis Data Analysis A Seed Cells (e.g., HepG2) B Add Serial Dilutions of this compound A->B C Incubate (48-72h) B->C D MTT Assay C->D E Determine CC50 D->E L Calculate Selectivity Index (SI = CC50 / EC50) E->L F Seed Cells (e.g., HepG2.2.15) G Infect with HBV F->G H Add Serial Dilutions of this compound G->H I Incubate (7-10 days) H->I J Plaque Assay I->J K Determine EC50 J->K K->L

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway Mechanism of Action of this compound cluster_host Host Cell cluster_virus HBV Replication This compound This compound LB80317_DP This compound-diphosphate This compound->LB80317_DP Host Kinases LB80317_TP This compound-triphosphate LB80317_DP->LB80317_TP Host Kinases viral_DNA_poly HBV DNA Polymerase LB80317_TP->viral_DNA_poly Competitive Inhibition viral_DNA_synthesis Viral DNA Synthesis viral_DNA_poly->viral_DNA_synthesis chain_termination Chain Termination viral_DNA_poly->chain_termination Incorporation of this compound-TP dGTP dGTP dGTP->viral_DNA_poly

Caption: Antiviral mechanism of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent Antiviral Results check_virus Is the virus titer consistent? start->check_virus check_drug Is the drug stock stable and freshly diluted? start->check_drug check_cells Are cells healthy and within a consistent passage number? start->check_cells sol_virus Re-titer virus stock before each experiment. check_virus->sol_virus No sol_drug Prepare fresh drug dilutions and aliquot stock. check_drug->sol_drug No sol_cells Standardize cell culture procedures. check_cells->sol_cells No re_run Re-run Experiment sol_virus->re_run Implement and re-run experiment sol_drug->re_run sol_cells->re_run

Caption: Troubleshooting inconsistent antiviral results.

References

Technical Support Center: LB80317 and its Active Metabolite Besifovir in Long-term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of LB80317 and its active form, Besifovir, in long-term cell culture experiments. The information provided is intended to help troubleshoot common issues and ensure the stability and efficacy of the compound throughout your studies.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and Besifovir?

A1: this compound is the active metabolite of the orally administered prodrug, Besifovir dipivoxil maleate (B1232345) (BSV). In the body, particularly in the liver and intestine, Besifovir dipivoxil is hydrolyzed by esterases, which removes the dipivoxil maleate groups to yield the active antiviral agent, Besifovir (BFV), also referred to as this compound.[1] For in vitro studies, since the converting enzymes are not typically present in cell culture, it is recommended to use Besifovir (this compound) directly.[1]

Q2: What is the mechanism of action of Besifovir?

A2: Besifovir is a potent acyclic nucleotide phosphonate (B1237965) that acts as an inhibitor of the Hepatitis B Virus (HBV) polymerase.[2] Once inside the cell, Besifovir is phosphorylated to its active diphosphate (B83284) form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase. This incorporation leads to chain termination, thus halting viral replication.[1]

Q3: What are the common challenges when working with nucleoside analogs like Besifovir in cell culture?

A3: Researchers may encounter several challenges when working with nucleoside analogs in cell culture, including:

  • Cytotoxicity: High concentrations of the compound can lead to off-target effects and cell death.

  • Inconsistent Results: Variability between experiments can arise from inconsistent cell seeding, edge effects in culture plates, or contamination.

  • Low Intracellular Concentration: Poor membrane permeability of the active compound can limit its efficacy.

  • Development of Resistance: Prolonged exposure to the antiviral agent can lead to the selection of resistant viral variants.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term cell culture experiments with Besifovir (this compound).

Issue Potential Cause Recommended Solution
Loss of Antiviral Efficacy Over Time Compound Degradation: Besifovir may degrade in the cell culture medium over extended incubation periods at 37°C.- Prepare fresh media with Besifovir for each media change. - For long-term experiments, consider more frequent media changes (e.g., every 2-3 days). - Perform a stability study to determine the half-life of Besifovir in your specific cell culture medium (see Experimental Protocols section).
Metabolism by Cells: Hepatoma cell lines like Huh7 can metabolize various compounds.- Analyze cell culture supernatants over time using LC-MS to identify potential metabolites. - Compare the antiviral activity of the parent compound with any identified metabolites.
Selection of Resistant Mutants: Continuous selective pressure can lead to the emergence of drug-resistant HBV variants.- Monitor for the emergence of known resistance mutations (e.g., rtL180M, rtM204V) by sequencing the HBV polymerase gene.[1] - Consider using a combination of antiviral agents with different mechanisms of action if resistance is a concern.
High Cytotoxicity Observed High Compound Concentration: The concentration of Besifovir may be too high for the specific cell line being used.- Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. - Use a concentration that is effective for viral inhibition but well below the cytotoxic threshold.
Solvent Toxicity: The solvent used to dissolve Besifovir (e.g., DMSO) may be toxic to cells at higher concentrations.- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a solvent-only control in your experiments.
Inconsistent Results Between Experiments Variability in Cell Culture: Inconsistent cell seeding density, passage number, or cell health can lead to variable results.- Use a consistent cell seeding density for all experiments. - Maintain a log of cell passage numbers and use cells within a defined passage range. - Regularly check for and address any cell culture contamination.
Compound Precipitation: Besifovir may precipitate out of solution in the cell culture medium, especially at high concentrations or after prolonged storage.- Visually inspect the medium for any signs of precipitation after adding the compound. - Prepare fresh stock solutions and dilutions for each experiment. - Consider the solubility of Besifovir in your specific cell culture medium.

Experimental Protocols

Protocol 1: Assessment of Besifovir Stability in Cell Culture Medium

Objective: To determine the chemical stability of Besifovir in a specific cell culture medium over time at 37°C.

Materials:

  • Besifovir (this compound)

  • Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

  • Sterile microcentrifuge tubes

  • 37°C incubator with 5% CO2

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Prepare a stock solution of Besifovir in an appropriate solvent (e.g., DMSO).

  • Spike the pre-warmed cell culture medium with Besifovir to the desired final concentration (e.g., 10 µM).

  • Aliquot the Besifovir-containing medium into sterile microcentrifuge tubes.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 8, 24, 48, 72, and 96 hours), remove one aliquot and store it at -80°C until analysis.

  • Analyze the concentration of Besifovir in each sample using a validated HPLC-MS method.

  • Plot the concentration of Besifovir as a function of time to determine its degradation kinetics and half-life in the cell culture medium.

Data Presentation

Table 1: In Vitro Antiviral Activity of Besifovir (this compound) against HBV
Cell LineHBV GenotypeIC50 (µM)
Huh7Wild-typeData to be filled from experimental results
HepG2.2.15Wild-typeData to be filled from experimental results
Huh7Lamivudine-resistant (rtL180M/M204V)Data to be filled from experimental results
Huh7Adefovir-resistant (rtA181T/N236T)Data to be filled from experimental results

Note: IC50 values should be determined experimentally for your specific cell lines and viral strains.

Visualizations

HBV_Replication_and_Besifovir_Action cluster_cell Hepatocyte cluster_nucleus Nucleus cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription Reverse_Transcription Reverse Transcription pgRNA->Reverse_Transcription HBV_DNA_Polymerase HBV DNA Polymerase HBV_DNA_Polymerase->Reverse_Transcription Viral_DNA_Synthesis Viral DNA Synthesis Assembly_Release Assembly & Release Viral_DNA_Synthesis->Assembly_Release HBV_Virion HBV Virion Uncoating Uncoating HBV_Virion->Uncoating Uncoating->cccDNA Reverse_Transcription->Viral_DNA_Synthesis New_Virions New Virions Assembly_Release->New_Virions Besifovir_dipivoxil Besifovir dipivoxil (Prodrug) Esterases Esterases Besifovir_dipivoxil->Esterases Besifovir Besifovir (this compound) (Active Drug) Esterases->Besifovir Cellular_Kinases Cellular Kinases Besifovir->Cellular_Kinases Besifovir_DP Besifovir-DP (Active Metabolite) Cellular_Kinases->Besifovir_DP Besifovir_DP->Viral_DNA_Synthesis Inhibition

Caption: Mechanism of action of Besifovir in inhibiting HBV replication.

experimental_workflow cluster_assays Endpoint Assays Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Compound_Treatment Treat cells with Besifovir (this compound) Cell_Seeding->Compound_Treatment Incubation Incubate for desired duration (e.g., 96h) Compound_Treatment->Incubation Endpoint_Assay Perform endpoint assay Incubation->Endpoint_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Endpoint_Assay->Cytotoxicity Antiviral_Activity Antiviral Activity Assay (e.g., qPCR for HBV DNA) Endpoint_Assay->Antiviral_Activity Stability_Analysis Compound Stability (LC-MS) Endpoint_Assay->Stability_Analysis Data_Analysis Analyze and interpret data End End Data_Analysis->End Cytotoxicity->Data_Analysis Antiviral_Activity->Data_Analysis Stability_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating Besifovir in cell culture.

References

Addressing batch-to-batch variability of LB80317

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of the small molecule compound LB80317. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the potency (EC50) of this compound between different lots. What could be the cause?

A1: Batch-to-batch variation in potency is a common issue that can arise from several factors during synthesis and purification. These can include minor differences in purity, the presence of inactive isomers, or variations in the physical form of the compound (e.g., crystallinity) that affect its solubility. We recommend performing a set of standardized quality control experiments for each new batch to ensure consistency.

Q2: One batch of this compound appears to be less effective at activating the target pathway, even at higher concentrations. How can we confirm this?

A2: To confirm reduced efficacy, we recommend a side-by-side comparison with a previously validated, "gold-standard" batch of this compound. A dose-response experiment measuring a key downstream marker of pathway activation (e.g., reporter gene expression or phosphorylation of a specific protein) will help quantify the difference in maximal effect (Emax).

Q3: We have noticed increased cell death in our cultures when using a new batch of this compound. Is this expected?

A3: Increased cytotoxicity is not a typical characteristic of this compound and may indicate the presence of impurities. A simple cell viability assay, such as an MTT or CellTiter-Glo® assay, should be performed to compare the cytotoxic profile of the new batch against a reference batch.

Q4: How should we properly store and handle this compound to minimize variability?

A4: this compound should be stored as a desiccated powder at -20°C. For experimental use, prepare a concentrated stock solution in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the compound is fully dissolved before adding it to your cell culture medium.

Troubleshooting Guides

Issue 1: Inconsistent EC50 Values Between Batches

This guide provides a systematic approach to troubleshooting variability in the measured potency of this compound.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Expected Outcome
Compound Purity/Integrity 1. Request the Certificate of Analysis (CoA) for each batch. 2. Perform analytical chemistry (e.g., HPLC, LC-MS) to confirm purity and identity.Purity should be >98%. No significant impurities should be detected.
Solubility Issues 1. Visually inspect the DMSO stock solution for precipitates. 2. Test the solubility of the compound in your final assay medium.The compound should be fully dissolved in the stock and not precipitate in the final medium.
Assay Conditions 1. Standardize cell density, serum concentration, and incubation times. 2. Use a consistent passage number for your cells.Consistent assay conditions will reduce variability in the results.[1][2]
Reference Batch Degradation 1. Qualify a new "gold-standard" batch if the current one is old. 2. Aliquot reference stocks to minimize freeze-thaw cycles.A stable reference batch is crucial for reliable comparison.

Troubleshooting Workflow

G cluster_0 Start: Inconsistent EC50 cluster_1 Investigation cluster_2 Decision start Inconsistent EC50 Observed check_coa Review Certificate of Analysis (CoA) start->check_coa check_solubility Assess Compound Solubility check_coa->check_solubility CoA OK reject_batch Reject New Batch check_coa->reject_batch Purity <98% standardize_assay Standardize Assay Parameters check_solubility->standardize_assay Solubility OK check_solubility->reject_batch Precipitation standardize_assay->start High Variability qualify_ref Qualify New Reference Batch standardize_assay->qualify_ref Assay OK qualify_ref->start accept_batch Accept New Batch qualify_ref->accept_batch Reference OK

A workflow for troubleshooting inconsistent EC50 values.
Issue 2: Reduced Maximum Efficacy (Emax)

This guide addresses situations where a new batch of this compound fails to achieve the same level of pathway activation as a reference batch.

Comparative Dose-Response Data (Fictional)

Batch IDEC50 (nM)Emax (% of Control)
This compound-001 (Reference) 12.5100%
This compound-002 13.198%
This compound-003 (Problematic) 15.265%

Potential Causes & Solutions

Potential Cause Troubleshooting Step Expected Outcome
Presence of an Antagonist 1. Analyze the compound by LC-MS to look for impurities that might compete with this compound.The problematic batch may contain a structurally related impurity with antagonistic properties.
Incorrect Compound Identity 1. Confirm the chemical structure using NMR or other spectroscopic methods.The structure should match the expected structure of this compound.
Cell Line Instability 1. Perform a mycoplasma test on your cell cultures.[2] 2. Ensure the cell line has not been in continuous culture for too long.Healthy, low-passage cells are essential for reproducible results.[1]

Experimental Protocols

Protocol 1: Standardized Cell Viability Assay

This protocol is designed to assess the cytotoxicity of different batches of this compound.

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of each this compound batch in the appropriate cell culture medium. Add the dilutions to the cells and incubate for 48 hours.

  • Assay: Use a commercial viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control (e.g., 0.1% DMSO) and plot the dose-response curve to determine the CC50 (concentration that causes 50% cell death).

Protocol 2: Reporter Gene Assay for Pathway Activation

This protocol measures the activation of the target pathway by this compound.

  • Cell Seeding: Seed cells stably expressing a luciferase reporter gene downstream of the target pathway at 20,000 cells per well in a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the this compound batches to the cells and incubate for 16-24 hours.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a suitable substrate and a luminometer.

  • Data Analysis: Calculate the fold induction relative to the vehicle control and determine the EC50 and Emax for each batch.

Signaling Pathway and Quality Control Logic

Hypothetical Signaling Pathway for this compound

This compound is a potent agonist of the fictional "Variability Response Element Binding Protein" (VREBP). Upon binding, VREBP translocates to the nucleus and activates the transcription of target genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound vrebp VREBP This compound->vrebp Binds & Activates vrebp_active Activated VREBP vrebp->vrebp_active gene Target Gene vrebp_active->gene Translocates & Binds DNA protein Protein Product gene->protein Transcription & Translation

The hypothetical signaling pathway activated by this compound.

Batch Acceptance Logic

This diagram outlines the decision-making process for accepting a new batch of this compound.

G cluster_0 Start cluster_1 Quality Control Checks cluster_2 Outcome start New Batch Arrives check_purity Purity > 98%? start->check_purity check_ec50 EC50 within 2-fold of Reference? check_purity->check_ec50 Yes reject Reject Batch check_purity->reject No check_emax Emax > 90% of Reference? check_ec50->check_emax Yes check_ec50->reject No check_cyto No Significant Cytotoxicity? check_emax->check_cyto Yes check_emax->reject No accept Accept Batch check_cyto->accept Yes check_cyto->reject No

Decision tree for accepting or rejecting a new batch of this compound.

References

Technical Support Center: LB80317 and Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for interference of LB80317 with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the active metabolite of the prodrug Besifovir (B1237509) dipivoxil maleate, an antiviral agent used in the treatment of chronic hepatitis B.[1][2] It is classified as an acyclic nucleotide phosphonate.[3] Its primary mechanism of action is the inhibition of hepatitis B virus (HBV) DNA polymerase, which is crucial for viral replication. After cellular uptake, this compound is phosphorylated to its active diphosphate (B83284) form. This active form is then incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[2][4]

Q2: Is there documented evidence of this compound directly interfering with common laboratory assays?

A2: Currently, there is a lack of specific published studies detailing direct interference of this compound with common clinical chemistry or immunoassay tests for other analytes. However, as with any compound introduced into a biological sample, there is a potential for analytical interference.[5] Interference can be due to the parent drug, its metabolites, or additives in a drug formulation.[6]

Q3: What types of assays could theoretically be affected by a nucleotide analog like this compound?

A3: Based on the chemical nature of this compound as an acyclic nucleotide phosphonate, potential interference could theoretically occur in:

  • Enzymatic Assays: Assays that utilize enzymes, particularly those involved in nucleotide metabolism, could potentially be affected. Acyclic nucleotide phosphonates are known to interact with various cellular and viral enzymes.[7]

  • Immunoassays: Competitive immunoassays for small molecules, such as hormones, might be susceptible to cross-reactivity if the antibodies used have some affinity for the drug or its metabolites.[8][9][10] Sandwich immunoassays could also be affected, though the mechanisms might differ.[11]

  • Nucleic Acid Amplification Tests (NAATs): Although the primary target of this compound is viral DNA polymerase, high concentrations of an exogenous nucleotide analog could theoretically interfere with the polymerases used in PCR-based assays.

Troubleshooting Guides

Issue: Unexpected or Inconsistent Results in an Enzymatic Assay

If you observe unexpected results in an enzymatic assay when using samples containing this compound, consider the following troubleshooting steps:

Troubleshooting Step Rationale Action
1. Review Assay Protocol Ensure that all steps of the assay were performed correctly and that all reagents are within their expiration dates.[12]Double-check the protocol, reagent preparation, and incubation times/temperatures.
2. Run Controls Positive and negative controls are essential to confirm the validity of the assay run.Include a positive control (known to give a valid result) and a negative control (without the analyte of interest).
3. Spike and Recovery Experiment To assess for matrix effects or interference, a known amount of the analyte is added to the sample matrix.Add a known concentration of the analyte to a sample containing this compound and a control sample without the drug. Calculate the percent recovery. A significant deviation from 100% may indicate interference.
4. Serial Dilution Diluting the sample can help to mitigate the effect of an interfering substance.Perform serial dilutions of the sample containing this compound. If interference is present, the results may not be linear with dilution.
5. Consult Assay Manufacturer The manufacturer may have data on interference from various compounds.Contact the technical support for the assay kit and inquire about potential interference from nucleotide analogs.

Issue: Aberrant Results in an Immunoassay

For unexpected results in an immunoassay with samples containing this compound, the following troubleshooting steps are recommended:

Troubleshooting Step Rationale Action
1. Check for Common Interferences Rule out common sources of immunoassay interference such as hemolysis, lipemia, and icterus.Visually inspect the sample and check for any flags from the analytical instrument.
2. Perform a Dilution Study Non-linear results upon dilution can be indicative of interference, such as the hook effect or the presence of interfering antibodies.[11]Serially dilute the sample and re-assay.
3. Use an Alternative Assay If possible, measure the analyte using a different method or an assay from a different manufacturer.This can help determine if the interference is method-specific.[6]
4. Investigate Cross-Reactivity For competitive immunoassays, structural similarity between the drug and the analyte could lead to cross-reactivity.[9][10]If available, test a solution of this compound alone in the assay to see if it generates a signal.
5. Heterophile Antibody Blocking Heterophile antibodies can cause significant interference in sandwich immunoassays.[11]Re-assay the sample after treatment with heterophile antibody blocking tubes or reagents.

Experimental Protocols

Protocol: Screening for Potential Drug Interference in a Laboratory Assay

This protocol outlines a general procedure to investigate if this compound is interfering with a specific laboratory assay.

1. Objective: To determine if the presence of this compound in a sample matrix affects the measurement of a specific analyte.

2. Materials:

  • The laboratory assay kit .
  • Control matrix (e.g., drug-free serum, plasma, or buffer).
  • This compound standard of known concentration.
  • Analyte standard of known concentration.
  • Calibrated pipettes and other standard laboratory equipment.

3. Method:

  • Preparation of Spiked Samples:
  • Prepare a series of samples by spiking the control matrix with varying, clinically relevant concentrations of this compound.
  • Prepare a parallel set of samples with the same concentrations of this compound, but also spiked with a known concentration of the analyte of interest.
  • Preparation of Control Samples:
  • Prepare a control sample with only the control matrix.
  • Prepare a control sample with the control matrix and the known concentration of the analyte.
  • Assay Performance:
  • Run all prepared samples in the assay according to the manufacturer's instructions.
  • Perform each measurement in triplicate to assess precision.
  • Data Analysis:
  • Compare the analyte concentration in the samples containing this compound to the control samples.
  • Calculate the percent difference between the expected and measured analyte concentrations in the presence of this compound. A significant and concentration-dependent difference suggests interference.

Visualizations

LB80317_Metabolism_and_Action Besifovir dipivoxil maleate Besifovir dipivoxil maleate This compound (Active Metabolite) This compound (Active Metabolite) Besifovir dipivoxil maleate->this compound (Active Metabolite) Metabolism Cellular Kinases Cellular Kinases This compound (Active Metabolite)->Cellular Kinases Phosphorylation This compound-diphosphate (Active Form) This compound-diphosphate (Active Form) Cellular Kinases->this compound-diphosphate (Active Form) HBV DNA Polymerase HBV DNA Polymerase This compound-diphosphate (Active Form)->HBV DNA Polymerase Inhibition Viral DNA Synthesis Viral DNA Synthesis HBV DNA Polymerase->Viral DNA Synthesis Catalyzes Chain Termination Chain Termination HBV DNA Polymerase->Chain Termination

Caption: Metabolic activation and mechanism of action of this compound.

Interference_Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Conclusion Conclusion UnexpectedResult Unexpected Assay Result ReviewProtocol Review Protocol & Controls UnexpectedResult->ReviewProtocol DilutionStudy Perform Serial Dilution ReviewProtocol->DilutionStudy SpikeRecovery Spike and Recovery DilutionStudy->SpikeRecovery AlternativeAssay Use Alternative Method SpikeRecovery->AlternativeAssay InterferenceSuspected Interference Suspected? AlternativeAssay->InterferenceSuspected NoInterference No Evidence of Interference InterferenceSuspected->NoInterference No InterferenceConfirmed Potential Interference Identified InterferenceSuspected->InterferenceConfirmed Yes

Caption: Logical workflow for troubleshooting suspected assay interference.

References

Improving the detection sensitivity of LB80317 metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of LB80317 and its related metabolites. This compound is the active metabolite of the prodrug besifovir (B1237509) dipivoxil maleate (B1232345) (BSV), an antiviral agent for chronic hepatitis B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is the active antiviral metabolite of the prodrug besifovir dipivoxil maleate (BSV). After oral administration, BSV is metabolized to an intermediate, LB80331, and then further metabolized to this compound. This active form is a nucleotide analog that inhibits the hepatitis B virus (HBV) polymerase, a key enzyme in the viral replication process.

Q2: What are the main challenges in quantifying this compound in biological samples?

A2: The primary challenges in the bioanalysis of this compound include its polar nature, which can lead to poor retention on traditional reversed-phase liquid chromatography columns. Additionally, as a metabolite of a prodrug, there is a risk of ex vivo conversion from the prodrug or intermediate metabolites during sample collection, storage, and processing, which can lead to inaccurate quantification. Ensuring the stability of the analyte throughout the analytical process is crucial.

Q3: What analytical technique is most suitable for the sensitive detection of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative bioanalysis of this compound in biological matrices. This technique offers high sensitivity and selectivity, which are necessary for detecting the low concentrations of metabolites typically found in pharmacokinetic studies.

Q4: How can I improve the retention of polar analytes like this compound on my LC column?

A4: To improve the retention of polar analytes on a C18 column, consider using a mobile phase with a high aqueous content and a polar-endcapped column. Other strategies include using hydrophilic interaction liquid chromatography (HILIC) or employing ion-pairing agents in the mobile phase.

Q5: What are typical lower limits of quantification (LLOQ) for this compound and its intermediate metabolite?

A5: Published pharmacokinetic studies have reported the following LLOQs in human plasma:

AnalyteLLOQ (ng/mL)
LB80331 (intermediate)5.0
This compound (active metabolite)10.0

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Fronting or Tailing) 1. Inappropriate mobile phase pH. 2. Secondary interactions with residual silanols on the column. 3. Column overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Use a highly deactivated, end-capped column. Consider adding a small amount of a competing amine to the mobile phase. 3. Dilute the sample or inject a smaller volume.
Low Signal Intensity / Poor Sensitivity 1. Ion suppression from matrix components. 2. Suboptimal mass spectrometry parameters. 3. Inefficient sample extraction and recovery.1. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify chromatographic conditions to separate the analyte from interfering matrix components. 2. Optimize MS parameters such as collision energy and declustering potential for the specific MRM transitions of this compound. 3. Evaluate different sample preparation techniques to maximize recovery.
High Variability in Results 1. Inconsistent sample preparation. 2. Analyte instability during storage or processing. 3. Carryover from previous injections.1. Ensure consistent and reproducible sample handling and extraction procedures. 2. Keep samples on ice during processing and minimize freeze-thaw cycles. Evaluate the need for stabilizing agents. 3. Optimize the autosampler wash sequence to include a strong organic solvent to effectively clean the injection port and needle.
No or Low Analyte Peak 1. Incorrect MRM transitions. 2. Analyte degradation. 3. Insufficient sample concentration.1. Verify the precursor and product ion m/z values for this compound. 2. Prepare fresh samples and standards, ensuring proper storage conditions. 3. If possible, use a more concentrated sample or a more sensitive instrument.

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Plasma

This protocol is a representative method for the quantitative analysis of this compound in human plasma using LC-MS/MS.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column with polar end-capping (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of an this compound standard. The precursor ion will be [M+H]⁺. Product ions should be selected for their specificity and intensity.

  • MS Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity.

Visualizations

metabolic_pathway BSV Besifovir Dipivoxil Maleate (Prodrug) Metabolite1 LB80331 (Intermediate) BSV->Metabolite1 Metabolism Metabolite2 This compound (Active Metabolite) Metabolite1->Metabolite2 Metabolism Inhibition HBV Polymerase Inhibition Metabolite2->Inhibition

Figure 1. Metabolic activation pathway of Besifovir Dipivoxil Maleate.

Figure 2. Bioanalytical workflow for this compound quantification.

Validation & Comparative

A Comparative Guide to LB80317 (Besifovir) and Tenofovir for Hepatitis B Virus Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of Hepatitis B Virus (HBV) therapeutics, this guide provides a detailed, data-driven comparison of LB80317 (the active metabolite of besifovir) and tenofovir (B777), two prominent nucleotide analog inhibitors of HBV DNA polymerase.

At a Glance: Performance and Safety

Besifovir (B1237509), a novel acyclic nucleotide phosphonate, has demonstrated comparable antiviral efficacy to the widely used tenofovir in clinical trials, with a noteworthy improved safety profile concerning renal function and bone mineral density.[1][2][3]

ParameterBesifovir Dipivoxil Maleate (B1232345) (BSV)Tenofovir Disoproxil Fumarate (B1241708) (TDF)Tenofovir Alafenamide (TAF)
Mechanism of Action Prodrug of this compound, a guanosine (B1672433) monophosphate analog that inhibits HBV DNA polymerase.[4]Prodrug of tenofovir, an adenosine (B11128) monophosphate analog that inhibits HBV DNA polymerase.[5]A newer prodrug of tenofovir designed for more targeted delivery to hepatocytes.
Antiviral Efficacy
Virologic Response (HBV DNA <69 IU/mL) at 48 weeks80.9%84.9%Non-inferior to TDF
Virologic Response (HBV DNA <20 IU/mL) in TDF-experienced patients at 48 weeks100%98.5%Not directly compared in this context
Virologic Response (HBV DNA <69 IU/mL) at 96 weeks87.2% (continued BSV)85.7% (switched to BSV)Not directly compared in this context
Virologic Response (HBV DNA <69 IU/mL) at 192 weeks92.5% (continued BSV)93.06% (switched to BSV)Not directly compared in this context
Safety Profile
Renal Safety
Change in eGFR from baseline at 48 weeksSignificantly better than TDF. In patients switching from TDF, a mean increase of +1.67%.Significant decrease from baseline. In patients continuing TDF, a mean decrease of -1.24%.Improved renal safety profile compared to TDF.
Bone Safety
Change in Bone Mineral Density (BMD) at 48 weeksSignificant improvements in hip and spine BMD compared to TDF.Significant decrease in hip and spine BMD.Improved bone safety profile compared to TDF.
Drug Resistance No resistance mutations to besifovir have been reported in major clinical trials up to 192 weeks.High genetic barrier to resistance.High genetic barrier to resistance.
Common Adverse Events Carnitine depletion, requiring supplementation.Potential for renal and bone toxicity.Generally well-tolerated with an improved safety profile over TDF.

Mechanism of Action: Targeting Viral Replication

Both besifovir and tenofovir are nucleotide analog reverse transcriptase inhibitors (NRTIs). They function by mimicking natural deoxynucleotides, the building blocks of DNA. After administration, these prodrugs are metabolized into their active triphosphate forms. They are then incorporated into the elongating viral DNA chain by the HBV DNA polymerase. Crucially, they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature chain termination and halting viral replication.

cluster_cell Hepatocyte BSV Besifovir (Prodrug) This compound This compound BSV->this compound Metabolism TDF_TAF Tenofovir (TDF/TAF) (Prodrug) Tenofovir_DP Tenofovir Diphosphate (Active Form) TDF_TAF->Tenofovir_DP Metabolism HBV_DNA_Polymerase HBV DNA Polymerase This compound->HBV_DNA_Polymerase Inhibition Tenofovir_DP->HBV_DNA_Polymerase Inhibition Viral_DNA Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA Catalyzes

Caption: Intracellular activation and target of Besifovir and Tenofovir.

Key Experimental Protocols

The data presented in this guide is primarily derived from a pivotal Phase 3, double-blind, non-inferiority clinical trial (NCT01937806) and its subsequent open-label extension study.

Study Design:

  • Initial 48-Week Double-Blind Phase: Treatment-naïve patients with chronic hepatitis B were randomized to receive either besifovir dipivoxil maleate (150 mg daily) or tenofovir disoproxil fumarate (300 mg daily).

  • Open-Label Extension Phase (Post-48 Weeks): Patients who completed the initial phase could enter an open-label phase where all participants received besifovir. This allowed for the evaluation of long-term efficacy and safety, as well as the effects of switching from TDF to besifovir.

Key Methodologies:

  • Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below 69 IU/mL at week 48 was the primary measure of antiviral efficacy.

  • Virologic Response Assessment: Serum HBV DNA levels were quantified using a sensitive real-time polymerase chain reaction (PCR) assay.

  • Safety Assessments:

    • Renal Function: Monitored through measurements of serum creatinine (B1669602) and calculation of the estimated glomerular filtration rate (eGFR).

    • Bone Mineral Density: Assessed using dual-energy X-ray absorptiometry (DXA) scans of the hip and spine.

    • Adverse Events: Systematically recorded at each study visit.

cluster_workflow Phase 3 Clinical Trial Workflow (NCT01937806) Start Patient Screening & Enrollment Randomization Randomization (1:1) Start->Randomization Treatment_BSV Besifovir (150mg/day) Randomization->Treatment_BSV Treatment_TDF Tenofovir DF (300mg/day) Randomization->Treatment_TDF Week48 48-Week Assessment (Primary Endpoint) Treatment_BSV->Week48 Treatment_TDF->Week48 Open_Label Open-Label Extension (All on Besifovir) Week48->Open_Label Week96 96-Week Assessment Open_Label->Week96 Week192 192-Week Assessment Week96->Week192

Caption: Workflow of the comparative Phase 3 clinical trial.

Conclusion

The available clinical data indicates that besifovir (this compound) is a potent antiviral agent for the treatment of chronic hepatitis B, demonstrating non-inferior efficacy to tenofovir disoproxil fumarate. Its primary advantage lies in its superior safety profile, particularly with regard to renal and bone health. These findings position besifovir as a valuable alternative in the long-term management of HBV infection, especially for patients with or at risk of renal or bone-related comorbidities. Further research, including head-to-head trials with tenofovir alafenamide, will continue to refine its place in the therapeutic armamentarium.

References

A Comparative Analysis of Besifovir (LB80317) and Entecavir for the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of besifovir (B1237509) dipivoxil maleate (B1232345) (BSV), of which LB80317 is the active metabolite, and entecavir (B133710) (ETV), two prominent antiviral agents used in the management of chronic hepatitis B (CHB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, mechanisms of action, and experimental protocols to inform further research and clinical understanding.

Executive Summary

Besifovir, a newer nucleotide analog, has demonstrated comparable antiviral efficacy to the established nucleoside analog, entecavir, in the treatment of chronic hepatitis B. Clinical studies indicate that besifovir achieves similar rates of viral suppression, alanine (B10760859) aminotransferase (ALT) normalization, and hepatitis B e-antigen (HBeAg) seroconversion as entecavir over a 96-week period. A key differentiator for besifovir appears to be its safety profile, with studies highlighting a lower impact on renal function and bone density compared to other nucleotide analogs like tenofovir (B777) disoproxil fumarate (B1241708) (TDF). However, besifovir treatment has been associated with carnitine depletion, often necessitating supplementation. Entecavir remains a potent and widely used first-line therapy with a well-established efficacy and safety profile.

Mechanism of Action

Both besifovir and entecavir function as inhibitors of the hepatitis B virus (HBV) polymerase, a critical enzyme in the viral replication cycle. However, they belong to different classes of nucleos(t)ide analogs.

Besifovir (active metabolite: this compound) is a nucleotide analog. Following oral administration of the prodrug besifovir dipivoxil maleate, it is metabolized into its active form, this compound. This active metabolite is a guanosine (B1672433) monophosphate analog that undergoes further phosphorylation within hepatocytes. It then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase. This incorporation leads to premature chain termination, thereby halting viral replication.[1][2]

Entecavir is a nucleoside analog of guanosine. It requires intracellular phosphorylation to its active triphosphate form. Entecavir triphosphate competitively inhibits all three functions of the HBV polymerase: (1) base priming, (2) reverse transcription of the negative strand from the pregenomic RNA messenger, and (3) synthesis of the positive strand of HBV DNA.

Mechanism_of_Action cluster_0 Hepatocyte Besifovir_Prodrug Besifovir Dipivoxil (Oral Administration) This compound This compound (Active Metabolite) Besifovir_Prodrug->this compound Metabolism Besifovir_TP Besifovir Diphosphate This compound->Besifovir_TP Phosphorylation HBV_Replication HBV DNA Replication Besifovir_TP->HBV_Replication Entecavir Entecavir (Oral Administration) Entecavir_TP Entecavir Triphosphate Entecavir->Entecavir_TP Phosphorylation Entecavir_TP->HBV_Replication Inhibition Inhibition HBV_Replication->Inhibition Experimental_Workflow Screening Patient Screening (Treatment-Naïve CHB) Randomization Randomization Screening->Randomization Group_A Besifovir 90 mg (n=...) Randomization->Group_A Group_B Besifovir 150 mg (n=...) Randomization->Group_B Group_C Entecavir 0.5 mg (n=...) Randomization->Group_C Treatment 96-Week Treatment Period Group_A->Treatment Group_B->Treatment Group_C->Treatment Follow_Up Efficacy & Safety Assessments (Regular Intervals) Treatment->Follow_Up Analysis Data Analysis Follow_Up->Analysis

References

A Head-to-Head Comparison of Besifovir (LB80317) with Other Nucleoside Analogs for the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of chronic hepatitis B (CHB) treatment is continually evolving, with the development of new nucleoside and nucleotide analogs offering improved efficacy and safety profiles. Besifovir (B1237509) dipivoxil maleate (B1232345) (BSV), also known as LB80317, is a novel acyclic nucleotide phosphonate (B1237965) that has emerged as a potent antiviral agent. This guide provides an objective, data-driven comparison of Besifovir with other widely used nucleoside analogs, including Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), Tenofovir Alafenamide (TAF), and Entecavir (ETV). The information presented is based on preclinical and clinical trial data to aid researchers and drug development professionals in their understanding of the comparative pharmacology and clinical performance of these agents.

Mechanism of Action: Inhibition of HBV DNA Polymerase

Nucleoside and nucleotide analogs are a cornerstone of CHB therapy. Their mechanism of action involves the competitive inhibition of the hepatitis B virus (HBV) DNA polymerase, an enzyme crucial for the reverse transcription of viral RNA into DNA. As analogs of natural deoxynucleotides, these drugs are incorporated into the growing viral DNA chain, leading to premature chain termination and the cessation of viral replication.

Besifovir, a guanosine (B1672433) monophosphate analog, is a prodrug that is metabolized to its active diphosphate (B83284) form within hepatocytes. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA by the HBV polymerase. The lack of a 3'-hydroxyl group on the incorporated Besifovir molecule prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting DNA synthesis.[1][2]

G cluster_Hepatocyte Hepatocyte cluster_HBV_Replication HBV Replication Cycle BSV Besifovir (Prodrug) BSV_active Besifovir Diphosphate (Active Metabolite) BSV->BSV_active Intracellular Metabolism HBV_Polymerase HBV DNA Polymerase BSV_active->HBV_Polymerase BSV_active->HBV_Polymerase Competitive Inhibition Viral_DNA Viral DNA Synthesis BSV_active->Viral_DNA Incorporation dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase HBV_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of Besifovir in inhibiting HBV replication.

Head-to-Head Efficacy Data

Clinical trials have demonstrated the non-inferiority of Besifovir to both Tenofovir and Entecavir in achieving virologic suppression in treatment-naïve CHB patients.

Table 1: Virologic Response (HBV DNA <69 IU/mL) in Treatment-Naïve Patients

StudyTreatment Arms (Duration)Virologic Response RateReference
Phase 3, Double-Blind (192 weeks)Besifovir (150 mg)92.50%[3][4][5]
Tenofovir DF (300 mg)93.06% (switched to BSV at week 48)
Real-World Cohort Study (2 years)Besifovir85.0%
Tenofovir AF88.7%
Multicentre Study (96 weeks)Besifovir (150 mg)78.6%
Entecavir (0.5 mg)80.0%

Safety Profile Comparison

A key differentiator for Besifovir is its improved safety profile concerning renal and bone health compared to TDF.

Table 2: Comparative Safety Outcomes

Safety ParameterBesifovir (BSV)Tenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Entecavir (ETV)References
Bone Mineral Density (BMD) Preserved or increased BMD over long-term treatment.Associated with a decrease in hip and spine BMD.Less impact on BMD compared to TDF.Generally considered to have a minimal impact on BMD.
Renal Function (eGFR) Stable renal function with long-term use.Associated with a greater decline in eGFR.Improved renal safety profile compared to TDF.Generally considered safe for renal function.
Carnitine Depletion A common adverse event, often requiring carnitine supplementation.Not a commonly reported side effect.Not a commonly reported side effect.Not a commonly reported side effect.
Hepatocellular Carcinoma (HCC) Risk Demonstrated comparable efficacy in reducing HCC risk compared to other NAs.Effective in reducing HCC risk.Effective in reducing HCC risk.Effective in reducing HCC risk.

Resistance Profile

Besifovir has been shown to have a high genetic barrier to resistance, a critical factor for long-term CHB management.

  • In a 192-week clinical trial, no drug-resistant mutations to Besifovir were detected.

  • However, in vitro studies and a case report have indicated that pre-existing lamivudine (B182088) resistance mutations, specifically rtL180M and rtM204V, can confer cross-resistance to Besifovir. This suggests that Besifovir may be most effective in treatment-naïve patients or those without a history of lamivudine resistance. Nucleoside and nucleotide analogs exhibit different cross-resistance profiles.

Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters

ParameterBesifovir (this compound)Tenofovir DFTenofovir AFEntecavirReference
Prodrug Yes (Prodrug of LB80331 and this compound)YesYesNo
Oral Bioavailability Rapidly absorbed.25% (fasting) to 39% (with high-fat meal)High~70%
Plasma Half-life ~3.0 hours for the active metabolite.~17 hours~0.51 hours (TAF), ~150-180 hours (Tenofovir-DP)128-149 hours
Excretion Primarily renal.Primarily renal.Primarily renal.Primarily renal.

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials. The general methodologies employed in these studies are outlined below.

Phase 3, Randomized, Double-Blind, Non-Inferiority Trial of Besifovir vs. Tenofovir DF (NCT01937806)
  • Objective: To compare the antiviral efficacy and safety of Besifovir with Tenofovir DF in treatment-naïve CHB patients.

  • Study Design: A multicenter, randomized, double-blind, non-inferiority trial.

  • Patient Population: Treatment-naïve adult patients with chronic hepatitis B. Inclusion criteria typically include detectable HBV DNA levels and elevated alanine (B10760859) aminotransferase (ALT) levels.

  • Randomization and Treatment: Patients were randomized to receive either Besifovir (150 mg daily) or Tenofovir DF (300 mg daily) for 48 weeks. This was followed by an open-label phase where all patients received Besifovir.

  • Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below a specified threshold (e.g., <69 IU/mL) at week 48.

  • Safety Assessments: Monitoring of adverse events, renal function (e.g., serum creatinine, estimated glomerular filtration rate), and bone mineral density (using dual-energy X-ray absorptiometry - DXA scans) at regular intervals.

  • Virological Assessments: HBV DNA levels were quantified using real-time polymerase chain reaction (PCR) assays. HBeAg and anti-HBe status were also monitored.

G cluster_Trial Phase 3 Clinical Trial Workflow cluster_Treatment Double-Blind Treatment (48 Weeks) cluster_OpenLabel Open-Label Extension Screening Patient Screening (Treatment-Naïve CHB) Randomization Randomization (1:1) Screening->Randomization BSV_Arm Besifovir (150 mg/day) Randomization->BSV_Arm TDF_Arm Tenofovir DF (300 mg/day) Randomization->TDF_Arm Endpoint_48w Primary Endpoint Assessment (Week 48) BSV_Arm->Endpoint_48w TDF_Arm->Endpoint_48w BSV_Continuation Besifovir Treatment Endpoint_48w->BSV_Continuation LongTerm_FollowUp Long-Term Follow-Up (up to 192 weeks) BSV_Continuation->LongTerm_FollowUp

Caption: Workflow of a phase 3 clinical trial comparing Besifovir and Tenofovir DF.

Conclusion

Besifovir (this compound) is a potent nucleotide analog with antiviral efficacy comparable to that of established first-line therapies such as Tenofovir DF, Tenofovir AF, and Entecavir for the treatment of chronic hepatitis B. Its primary advantage lies in its favorable renal and bone safety profile compared to TDF, making it a promising alternative, particularly for patients with or at risk of renal or bone disorders. The high genetic barrier to resistance is another significant benefit for long-term therapy. However, the potential for carnitine depletion requires monitoring and potential supplementation. The cross-resistance with lamivudine-resistant strains suggests that its use may be most beneficial in treatment-naïve populations. Continued long-term, real-world data will further solidify the position of Besifovir in the therapeutic armamentarium against chronic hepatitis B.

References

Assessing Synergistic Effects of Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The development of effective antiviral therapies often relies on the principle of combination therapy, where multiple drugs with different mechanisms of action are used to achieve a synergistic effect, enhance efficacy, and reduce the likelihood of drug resistance. This guide is intended to provide a framework for assessing the synergistic effects of novel antiviral agents when combined with existing therapies.

Due to the absence of publicly available data for a compound designated "LB80317" in scientific literature and clinical trial databases, we are unable to provide a specific analysis of this agent. However, this document presents a generalized approach and illustrative examples based on established antiviral combination strategies, particularly in the context of chronic Hepatitis B Virus (HBV) infection, a field where combination therapy is a key focus of research.[1][2][3][4]

I. Conceptual Framework for Assessing Antiviral Synergy

The primary goal of combination therapy is to achieve a functional cure, particularly in chronic infections like HBV. This is often pursued through a multi-pronged attack on the viral lifecycle and the host immune response.[1] A successful combination therapy for HBV, for instance, would ideally:

  • Inhibit Viral Replication: Directly target viral enzymes like the DNA polymerase.

  • Reduce Viral Antigen Load: Lower the levels of viral proteins, such as the Hepatitis B surface antigen (HBsAg), which are thought to contribute to immune exhaustion.

  • Stimulate the Host Immune System: Boost the patient's own immune response to clear the virus.

The interaction between two or more drugs can be synergistic, additive, or antagonistic. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is the most desirable outcome in combination therapy.

II. Experimental Protocols for Synergy Assessment

A critical component of evaluating drug combinations is the in vitro assessment of synergy. The following is a generalized experimental workflow for such an assessment.

A. Experimental Workflow for In Vitro Synergy Testing

experimental_workflow cluster_setup Experimental Setup cluster_assay Synergy Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2.2.15 cells for HBV) drug_prep 2. Drug Preparation (Test compound and reference antivirals in serial dilutions) treatment 3. Cell Treatment (Checkerboard titration of drug combinations) drug_prep->treatment incubation 4. Incubation (Defined period, e.g., 72 hours) treatment->incubation endpoint 5. Endpoint Measurement (e.g., Quantification of viral DNA/RNA or antigens) incubation->endpoint data_processing 6. Data Processing (Calculation of percent inhibition) endpoint->data_processing synergy_calc 7. Synergy Calculation (e.g., Chou-Talalay method, MacSynergy II) data_processing->synergy_calc results 8. Results Interpretation (Combination Index, Dose Reduction Index) synergy_calc->results

Caption: Generalized workflow for in vitro antiviral synergy assessment.

B. Detailed Methodologies
  • Cell Lines and Virus: For HBV studies, the HepG2.2.15 cell line, which constitutively expresses HBV, is commonly used. For other viruses, appropriate host cell lines and viral strains would be selected.

  • Drug Preparation: The investigational drug and known antiviral agents are prepared in a series of dilutions.

  • Checkerboard Assay: The drugs are combined in a checkerboard matrix of varying concentrations to treat the cultured cells. This allows for the testing of a wide range of dose combinations.

  • Endpoint Analysis: After a set incubation period, the level of viral replication is measured. For HBV, this could involve quantifying secreted HBsAg and HBeAg by ELISA or measuring HBV DNA levels by qPCR.

  • Synergy Analysis: The data is analyzed using specialized software (e.g., CompuSyn) that implements the Chou-Talalay method to calculate a Combination Index (CI).

    • CI < 1: Indicates synergy

    • CI = 1: Indicates an additive effect

    • CI > 1: Indicates antagonism

III. Data Presentation for Comparative Analysis

Quantitative data from synergy experiments should be summarized in a clear and concise table to allow for easy comparison of different drug combinations.

Table 1: Illustrative Synergy Data for a Hypothetical Antiviral in Combination with Standard of Care for HBV

Drug CombinationCell LineEndpoint MeasurementCombination Index (CI) at ED50Interpretation
Compound X + EntecavirHepG2.2.15HBV DNA reduction0.7Synergy
Compound X + TenofovirHepG2.2.15HBV DNA reduction0.8Synergy
Compound Y + EntecavirHepG2.2.15HBsAg reduction1.1Additive
Compound Y + TenofovirHepG2.2.15HBsAg reduction0.6Synergy

Note: This table is for illustrative purposes only and does not represent actual experimental data.

IV. Signaling Pathways in Antiviral Therapy

Understanding the mechanism of action of the combined drugs is crucial for interpreting synergy data. Visualizing the involved signaling pathways can provide insights into how the drugs may be interacting.

A. HBV Lifecycle and Targets of Antiviral Therapy

The following diagram illustrates a simplified HBV lifecycle and highlights the points of intervention for different classes of antiviral agents.

HBV_Lifecycle cluster_virus Hepatitis B Virus (HBV) cluster_cell Hepatocyte cluster_entry Entry cluster_replication Replication cluster_release Release cluster_drugs Antiviral Targets virus HBV Virion entry 1. Attachment & Entry virus->entry uncoating 2. Uncoating entry->uncoating cccDNA 3. cccDNA Formation uncoating->cccDNA transcription 4. Transcription (pgRNA, mRNAs) cccDNA->transcription translation 5. Translation (Core, Pol, Surface Antigens) transcription->translation encapsidation 6. Encapsidation of pgRNA & Polymerase translation->encapsidation rt 7. Reverse Transcription encapsidation->rt assembly 8. Virion Assembly rt->assembly release 9. Virion Release assembly->release nucs Nucleos(t)ide Analogues (e.g., Entecavir, Tenofovir) nucs->rt Inhibit siRNA siRNA (Antigen Reduction) siRNA->transcription Degrade mRNA immune Immunomodulators (e.g., Interferon) immune->cccDNA Target for Degradation

Caption: Simplified HBV lifecycle and targets of different antiviral classes.

V. Conclusion

The assessment of synergistic effects is a cornerstone of modern antiviral drug development. A systematic approach, involving well-defined experimental protocols, robust data analysis, and a clear presentation of results, is essential for identifying promising combination therapies. While no specific data for "this compound" could be located, the principles and methodologies outlined in this guide provide a comprehensive framework for evaluating the synergistic potential of any novel antiviral candidate. The ultimate goal is to develop combination regimens that are more effective, have a higher barrier to resistance, and offer the potential for a functional cure.

References

Independent Verification of Mechanism of Action: A Comparative Guide for BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

As no public information is available for a compound designated "LB80317," this guide has been created as a template using the well-characterized cancer therapeutic, Vemurafenib , to demonstrate the requested format and content. Researchers can use this structure to organize and present their internal data for this compound.

This guide provides an objective comparison of Vemurafenib, a selective BRAF kinase inhibitor, with alternative therapies targeting the same signaling pathway. The mechanism of action is detailed, and its performance is compared against another BRAF inhibitor, Dabrafenib (B601069), and a MEK inhibitor, Trametinib, with supporting preclinical and clinical data.

Mechanism of Action: Targeting the MAPK Pathway

Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation.[1] The BRAF gene is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates cell division, differentiation, and survival.[2] In many melanomas, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of the BRAF protein, causing uncontrolled downstream signaling through MEK and ERK, and driving cancer cell proliferation.[2][3] Vemurafenib binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity and blocking the aberrant signaling cascade.[2] This leads to G1 cell-cycle arrest and apoptosis in BRAF V600E-mutant tumor cells.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Jun, c-Myc, etc.) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Vemurafenib Vemurafenib Dabrafenib Vemurafenib->BRAF Trametinib Trametinib Trametinib->MEK

MAPK signaling pathway and points of therapeutic intervention.

Data Presentation: Comparative Performance

The performance of Vemurafenib is compared with alternative inhibitors based on preclinical potency (IC50 values) and clinical efficacy from key trials.

Table 1: Preclinical Inhibitory Potency (IC50)

This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds in both cell-free biochemical assays and cell-based proliferation assays. Lower values indicate higher potency.

CompoundTargetAssay TypeIC50 Value (nM)Reference
Vemurafenib BRAF V600EBiochemical13 - 31[5]
BRAF wtBiochemical100 - 160[5]
A375 cells (BRAF V600E)Cell Proliferation31.9[6]
Dabrafenib BRAF V600EBiochemical0.6[7]
BRAF wtBiochemical3.2[7]
YUMAC cells (BRAF V600K)Cell Proliferation<30[8]
Trametinib MEK1Biochemical0.92[9][10]
MEK2Biochemical1.8[9][10]
HT-29 cells (BRAF V600E)Cell Proliferation0.48[10]

Table 2: Clinical Efficacy in BRAF V600-Mutant Melanoma (COMBI-v Trial)

This table compares the clinical outcomes of Vemurafenib monotherapy versus the combination of Dabrafenib and Trametinib in previously untreated patients.

OutcomeVemurafenib (Monotherapy)Dabrafenib + Trametinib (Combination)Hazard Ratio (95% CI)Reference
Median Progression-Free Survival 7.3 months11.4 months0.56 (0.46 - 0.69)[3][11]
Overall Survival (at 12 months) 65%72%0.69 (0.53 - 0.89)[11][12]
Objective Response Rate 51%64%-
Complete Response 8%13%-

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for independent verification and comparison.

3.1. Biochemical BRAF Kinase Assay

  • Objective: To measure the direct inhibitory activity of a compound on purified BRAF V600E kinase.

  • Methodology:

    • Reagents: Purified recombinant BRAF V600E enzyme, inactive MEK1 as a substrate, ATP, and assay buffer.

    • Procedure: The BRAF V600E enzyme is incubated with varying concentrations of the test compound (e.g., Vemurafenib) in a 96-well plate.

    • The kinase reaction is initiated by adding a mixture of ATP and the MEK1 substrate.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the amount of phosphorylated MEK1 is quantified. This is typically done using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining.[13]

    • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3.2. Cell Viability Assay

  • Objective: To determine the effect of the compound on the proliferation and viability of cancer cells harboring the BRAF V600E mutation.

  • Methodology:

    • Cell Lines: BRAF V600E mutant melanoma cell lines (e.g., A375, WM793B) are used.[6]

    • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 or 120 hours).[14]

    • Quantification: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay. These assays measure metabolic activity, which correlates with the number of viable cells.

    • Data Analysis: The absorbance or fluorescence readings are normalized to untreated control cells to determine the percentage of viability. The IC50 value is calculated from the resulting dose-response curve.

3.3. Western Blotting for Pathway Analysis

  • Objective: To directly measure the inhibition of the MAPK signaling pathway in cells by assessing the phosphorylation status of key downstream proteins like MEK and ERK.

  • Methodology:

    • Cell Treatment: BRAF V600E mutant cells are treated with the test compound at various concentrations and for different time points.

    • Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% BSA or milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), and total MEK. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.

    • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and the loading control. A reduction in the p-ERK/total ERK ratio indicates successful inhibition of the MAPK pathway.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection A 1. Cell Culture & Treatment (BRAF V600E cells + Inhibitor) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Membrane Transfer (PVDF or Nitrocellulose) D->E F 6. Blocking (e.g., 5% BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Substrate & Imaging H->I J 10. Data Analysis (Band Densitometry) I->J

Experimental workflow for Western Blot analysis.

Rationale for Combination Therapy

While single-agent BRAF inhibitors like Vemurafenib show significant initial efficacy, many patients develop resistance.[11] A primary mechanism of resistance is the reactivation of the MAPK pathway through various bypass mechanisms.[11] This has led to the development of combination therapies.

Logic_Diagram cluster_problem The Challenge cluster_solution1 Monotherapy Approach cluster_solution2 Combination Therapy Rationale Problem BRAF V600E Mutation Drives Cancer Growth BRAFi BRAF Inhibition (e.g., Vemurafenib) Problem->BRAFi Combo Combined BRAF + MEK Inhibition (Dabrafenib + Trametinib) Problem->Combo InitialResponse Initial Tumor Regression BRAFi->InitialResponse Resistance Acquired Resistance (MAPK Reactivation) InitialResponse->Resistance Progression Tumor Progression Resistance->Progression DualBlock More Complete Pathway Shutdown Combo->DualBlock DelayResistance Delayed Onset of Resistance DualBlock->DelayResistance ImprovedOutcome Improved Survival (PFS & OS) DelayResistance->ImprovedOutcome

Logic of monotherapy vs. combination therapy for BRAF-mutant cancer.

Combining a BRAF inhibitor (Dabrafenib) with a MEK inhibitor (Trametinib) provides a more comprehensive vertical blockade of the MAPK pathway. This dual inhibition makes it more difficult for cancer cells to reactivate the pathway, delaying the onset of resistance and leading to superior clinical outcomes, including improved progression-free and overall survival, as demonstrated in the COMBI-v trial.[3][12]

References

Benchmarking LB80317 Against Next-Generation HBV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is rapidly evolving, with a paradigm shift from long-term viral suppression to achieving a functional cure. While nucleos(t)ide analogues (NAs) like LB80317 (the active metabolite of besifovir) have been instrumental in managing CHB, a new wave of next-generation inhibitors with diverse mechanisms of action is emerging. This guide provides a comprehensive, data-driven comparison of this compound against these novel agents, offering insights into their relative efficacy, safety, and mechanisms of action to inform future research and development.

At a Glance: Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from clinical trials of this compound and selected next-generation HBV inhibitors. It is important to note that these data are from separate studies and not from head-to-head comparisons, which can influence the results due to differing study designs and patient populations.

Table 1: Efficacy of this compound vs. Next-Generation HBV Inhibitors
Inhibitor ClassDrugMechanism of ActionKey Efficacy Endpoints
DNA Polymerase Inhibitor This compound (Besifovir) Inhibits HBV DNA polymerase, leading to chain termination.HBV DNA Reduction: Achieved virological response (HBV DNA <69 IU/mL) in 87.7% of patients at 144 weeks.[1] Both besifovir (B1237509) and tenofovir (B777) alafenamide (TAF) groups showed an average HBV DNA reduction of at least 4 log10 IU/mL after 3 months.[2][3] HBeAg Seroconversion: Rates were 32.7% for HBeAg loss and 10.2% for seroconversion at week 192 in the besifovir-besifovir group.[4]
Antisense Oligonucleotide Bepirovirsen Targets and degrades all HBV RNAs, reducing viral protein production.HBsAg Reduction: In patients on NA therapy, 28% achieved HBsAg < LLOQ and HBV DNA < LLOQ after 24 weeks of 300 mg bepirovirsen. For patients not on NA therapy, this figure was 29%.[5] A sustained response (HBsAg and HBV DNA loss for 24 weeks post-treatment) was seen in 9-10% of patients receiving 300 mg weekly for 24 weeks.[6][7][8][9] HBV DNA Reduction: See HBsAg reduction.
Capsid Assembly Modulator Vebicorvir Interferes with HBV core protein, disrupting capsid assembly and multiple stages of viral replication.[10]HBV DNA Reduction: In combination with ETV in treatment-naïve patients, led to a greater mean reduction in HBV DNA from baseline compared to placebo + ETV at week 12 (-4.45 vs. -3.30 log10 IU/mL) and week 24 (-5.33 vs. -4.20 log10 IU/mL).[11] However, virologic relapse was observed in all patients after treatment discontinuation.[12]
Capsid Assembly Modulator ALG-000184 Prodrug of a potent capsid assembly modulator, ALG-001075.HBV DNA Reduction: Preclinical data showed potent antiviral activity.[13][14] Early clinical trial data has shown "unprecedented reductions in HBV DNA, RNA and other viral antigens".[15][16] 96-week data demonstrated rapid viral load reduction and high viral suppression rates.[17]
Entry Inhibitor Bulevirtide (B8819968) Blocks the entry of HBV and HDV into hepatocytes by targeting the NTCP receptor.HDV RNA Reduction (in HBV/HDV co-infection): In the MYR301 study, 45% of patients in the 2 mg group and 48% in the 10 mg group achieved a primary endpoint response (combined virologic and biochemical response) at week 48, compared to 2% in the control group.[18][19] 36% of patients maintained virologic suppression for almost two years after stopping treatment.[20] HBsAg Reduction: No significant HBsAg reduction was observed by week 48 in the bulevirtide groups.[19]
Gene Editing PBGENE-HBV Aims to eliminate covalently closed circular DNA (cccDNA).HBsAg Reduction: In the phase 1 ELIMINATE-B trial, a significant decrease in HBsAg was observed in two out of three subjects at the lowest dose level.[21] Higher doses led to stronger and more lasting suppression of viral activity.[22]
Table 2: Safety Profile of this compound vs. Next-Generation HBV Inhibitors
Inhibitor ClassDrugKey Safety Findings
DNA Polymerase Inhibitor This compound (Besifovir) Renal Safety: Favorable renal safety profile.[23] Less decline in renal function compared to TDF.[2] Linked to a lower incidence of Chronic Kidney Disease (CKD) than TDF.[24] Bone Safety: Favorable bone safety profile.[23] Bone mineral density was well-preserved and improved after switching from TDF.[1]
Antisense Oligonucleotide Bepirovirsen Generally well-tolerated. The most common adverse events were injection-site reactions, pyrexia, and increased ALT levels. Grade 3-4 adverse events were experienced by 17-23% of patients not receiving NA therapy and 0-16% of those receiving NA therapy.[6]
Capsid Assembly Modulator Vebicorvir Favorable safety and tolerability profile when combined with NrtI.[10][11] Most adverse events were mild to moderate.[12]
Capsid Assembly Modulator ALG-000184 Favorable safety profile in clinical studies to date.[17]
Entry Inhibitor Bulevirtide Generally safe and well-tolerated.[18] Common adverse events include headache, pruritus, fatigue, eosinophilia, and injection-site reactions. Dose-dependent increases in bile acid levels were noted.[19]
Gene Editing PBGENE-HBV At the lowest dose, it was found to be safe and well-tolerated, with no serious treatment-related adverse events.[21]

Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the HBV lifecycle with points of intervention for different inhibitor classes and a generalized workflow for clinical trials evaluating new HBV therapies.

HBV_Lifecycle_and_Inhibitor_Targets cluster_hepatocyte Hepatocyte HBV_entry HBV Entry (NTCP Receptor) Uncoating Uncoating HBV_entry->Uncoating rcDNA_to_cccDNA rcDNA -> cccDNA (in Nucleus) Uncoating->rcDNA_to_cccDNA rcDNA_to_cccDNA->rcDNA_to_cccDNA Transcription Transcription (pgRNA, mRNAs) rcDNA_to_cccDNA->Transcription Translation Translation (Viral Proteins) Transcription->Translation Capsid_Assembly Capsid Assembly (pgRNA encapsidation) Transcription->Capsid_Assembly Translation->Capsid_Assembly Reverse_Transcription Reverse Transcription (rcDNA synthesis) Capsid_Assembly->Reverse_Transcription Virion_Assembly Virion Assembly & Release Reverse_Transcription->Virion_Assembly Virion_Assembly->HBV_entry New Infection Cycle Bulevirtide Bulevirtide (Entry Inhibitor) Bulevirtide->HBV_entry PBGENE_HBV PBGENE-HBV (Gene Editing) PBGENE_HBV->rcDNA_to_cccDNA Bepirovirsen Bepirovirsen (siRNA) Bepirovirsen->Transcription Vebicorvir_ALG Vebicorvir / ALG-000184 (Capsid Assembly Modulators) Vebicorvir_ALG->Capsid_Assembly This compound This compound (DNA Polymerase Inhibitor) This compound->Reverse_Transcription Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment - HBV DNA, HBsAg, HBeAg - ALT, AST - Renal Function (eGFR) - Bone Mineral Density (DEXA) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Next-Gen Inhibitor) Randomization->Treatment_Arm_B Placebo_Arm Placebo/Control Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 24, 48, 96 weeks) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Placebo_Arm->Treatment_Period Monitoring Regular Monitoring - Virological Markers - Safety Parameters Treatment_Period->Monitoring End_of_Treatment_Assessment End-of-Treatment Assessment Treatment_Period->End_of_Treatment_Assessment Monitoring->Treatment_Period Follow_up Follow-up Period (Post-Treatment) End_of_Treatment_Assessment->Follow_up Final_Analysis Final Analysis (Efficacy and Safety) Follow_up->Final_Analysis

References

Statistical Validation of LB80317 (Besifovir Dipivoxil Maleate) Efficacy in Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Besifovir (B1237509) against Standard-of-Care Treatments.

This guide provides a comprehensive comparison of the efficacy of LB80317, the active metabolite of the prodrug Besifovir Dipivoxil Maleate (LB80380), with established first-line treatments for chronic hepatitis B (CHB), Entecavir (B133710) and Tenofovir (B777) Disoproxil Fumarate (TDF). The data presented is derived from peer-reviewed clinical trials to provide an objective assessment for drug development professionals and researchers.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from head-to-head clinical trials involving Besifovir and current standard-of-care treatments for CHB.

Table 1: Besifovir vs. Entecavir in Treatment-Naïve CHB Patients (48 Weeks)

Efficacy EndpointBesifovir (90 mg daily)Besifovir (150 mg daily)Entecavir (0.5 mg daily)
HBV DNA <20 IU/mL 63.6%62.9%58.3%
Mean Log10 HBV DNA Reduction (HBeAg-positive) -5.84-5.91-6.18
Mean Log10 HBV DNA Reduction (HBeAg-negative) -4.65-4.55-4.67
ALT Normalization 91.7%76.9%89.7%
HBeAg Seroconversion 11.1%15.0%9.5%

Data from a Phase IIb multicenter, randomized trial.[1]

Table 2: Besifovir vs. Tenofovir Disoproxil Fumarate (TDF) in Treatment-Naïve CHB Patients (48 Weeks)

Efficacy EndpointBesifovir (150 mg daily)TDF (300 mg daily)
Virologic Response (HBV DNA <69 IU/mL) 80.9%84.9%

Data from a Phase 3, double-blind, non-inferiority trial.[2]

Table 3: Switching from TDF to Besifovir in CHB Patients with Suppressed HBV DNA (48 Weeks)

Efficacy EndpointSwitched to Besifovir (150 mg daily)Continued TDF (300 mg daily)
Maintained Virologic Response (HBV DNA <20 IU/mL) 100.0%98.5%

Data from a randomized, open-label, non-inferiority Phase 4 clinical trial.[3][4]

Experimental Protocols

The data presented above is derived from rigorously designed clinical trials. The general methodologies are outlined below.

Besifovir vs. Entecavir (Phase IIb Trial): This was a multicentered, randomized trial involving 114 treatment-naïve Asian patients with chronic hepatitis B. Patients were randomized to receive either 90 mg of besifovir, 150 mg of besifovir, or 0.5 mg of entecavir daily for 48 weeks. The primary efficacy endpoints were the proportion of patients with undetectable HBV DNA (<20 IU/mL), mean change in HBV DNA from baseline, normalization of alanine (B10760859) aminotransferase (ALT), and HBeAg seroconversion.[1]

Besifovir vs. Tenofovir Disoproxil Fumarate (Phase III Trial): A double-blind, non-inferiority trial was conducted at 22 sites in South Korea with 197 patients with chronic HBV infection. Patients were randomly assigned to receive either 150 mg of besifovir or 300 mg of TDF for 48 weeks. The primary efficacy endpoint was the proportion of patients achieving a virologic response, defined as HBV DNA <69 IU/mL.[2]

TDF to Besifovir Switch Study (Phase IV Trial): This randomized, open-label, active-controlled, non-inferiority trial was conducted in South Korea. The study enrolled 153 CHB patients who had been on TDF treatment for at least 48 weeks with suppressed HBV DNA (<20 IU/mL). Patients were randomized to either switch to 150 mg of besifovir daily or continue with 300 mg of TDF daily for 48 weeks. The primary endpoint was the maintenance of virologic response.[3][4]

Mechanism of Action and Signaling Pathway

Besifovir, Entecavir, and Tenofovir are all classified as nucleoside or nucleotide analogs. Their mechanism of action involves the inhibition of the hepatitis B virus (HBV) DNA polymerase, a key enzyme in the viral replication cycle.

HBV_Replication_Inhibition cluster_virus HBV Replication Cycle cluster_drug Drug Action rcDNA Relaxed Circular DNA (rcDNA) cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Enters Nucleus pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription Viral_Proteins Viral Proteins (HBsAg, HBeAg, etc.) pgRNA->Viral_Proteins Translation Immature_Capsid Immature Capsid pgRNA->Immature_Capsid Encapsidation Reverse_Transcription Reverse Transcription (HBV DNA Polymerase) Immature_Capsid->Reverse_Transcription New_Virions New Virions Reverse_Transcription->New_Virions Virion Assembly This compound This compound (Active Metabolite) This compound->Reverse_Transcription Inhibits Entecavir_TP Entecavir Triphosphate Entecavir_TP->Reverse_Transcription Inhibits Tenofovir_DP Tenofovir Diphosphate Tenofovir_DP->Reverse_Transcription Inhibits

Caption: Inhibition of HBV DNA Polymerase by Nucleos(t)ide Analogs.

The active forms of Besifovir (this compound), Entecavir, and Tenofovir act as competitive substrates for the natural deoxynucleotide triphosphates.[5][6][7] Incorporation of these analogs into the growing viral DNA chain leads to premature termination of DNA synthesis, thus halting viral replication.[5][6][7]

Experimental Workflow of a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, comparative clinical trial for chronic hepatitis B treatments.

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Treatment Allocation cluster_treatment Treatment Phase (e.g., 48 Weeks) cluster_followup Follow-up and Analysis Screening Screening of CHB Patients (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Drug_A Group A (e.g., Besifovir) Randomization->Drug_A Drug_B Group B (e.g., Entecavir/TDF) Randomization->Drug_B Monitoring Regular Monitoring (HBV DNA, ALT, Safety) Drug_A->Monitoring Drug_B->Monitoring Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Standard Workflow of a Comparative CHB Clinical Trial.

Logical Relationship of Non-Inferiority Trials

Non-inferiority trials are designed to demonstrate that a new treatment is not unacceptably worse than an active control. The following diagram illustrates the logical framework for interpreting the results of such a trial.

Non_Inferiority_Logic cluster_hypothesis Hypothesis Testing cluster_margin Non-Inferiority Margin cluster_outcome Trial Outcome cluster_conclusion Conclusion Null_Hypothesis Null Hypothesis (H0): New Drug is Inferior to Standard Margin Pre-defined Non-Inferiority Margin (Δ) Alternative_Hypothesis Alternative Hypothesis (H1): New Drug is Non-Inferior Confidence_Interval Confidence Interval (CI) of Treatment Difference Margin->Confidence_Interval Compare CI to Margin Non_Inferiority_Met Non-Inferiority Demonstrated Confidence_Interval->Non_Inferiority_Met Lower bound of CI > -Δ Non_Inferiority_Not_Met Non-Inferiority Not Demonstrated Confidence_Interval->Non_Inferiority_Not_Met Lower bound of CI ≤ -Δ

References

Besifovir (LB80317) Demonstrates Favorable Safety Profile in Comparative Analysis with Leading Hepatitis B Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEOUL, South Korea – In a comprehensive comparative analysis, besifovir (B1237509) dipivoxil maleate (B1232345) (BSV), the prodrug of LB80317, has exhibited a superior safety profile, particularly concerning renal and bone health, when compared to established antiviral agents for chronic hepatitis B (CHB), such as tenofovir (B777) disoproxil fumarate (B1241708) (TDF). While demonstrating non-inferior antiviral efficacy to both TDF and entecavir (B133710) (ETV), besifovir presents a significant advantage for patients at risk for renal and bone-related complications. A noteworthy manageable side effect of besifovir is L-carnitine depletion, which can be addressed with supplementation.

This guide provides a detailed comparison of the safety and efficacy of besifovir with other leading CHB treatments, supported by data from recent clinical studies.

Comparative Safety and Efficacy Analysis

Besifovir has been rigorously evaluated in multiple clinical trials against the most commonly prescribed treatments for CHB. The following table summarizes the key safety and efficacy findings from these studies.

FeatureBesifovir (this compound)Tenofovir Disoproxil Fumarate (TDF)Entecavir (ETV)Tenofovir Alafenamide (TAF)
Antiviral Efficacy Non-inferior to TDF and ETV in achieving undetectable HBV DNA levels.[1][2][3][4][5]High antiviral efficacy.High antiviral efficacy.High antiviral efficacy.
Renal Safety Favorable renal safety profile with a lower impact on estimated glomerular filtration rate (eGFR) compared to TDF.Associated with a higher risk of renal dysfunction and decline in eGFR.Generally considered to have a good renal safety profile.Improved renal safety profile compared to TDF.
Bone Safety Demonstrated improvements in bone mineral density (BMD) compared to TDF.Associated with a decrease in bone mineral density.Generally considered to have a neutral effect on bone density.Improved bone safety profile compared to TDF.
Key Adverse Events L-carnitine depletion (manageable with supplementation).Renal toxicity, hypophosphatemia, and decreased bone mineral density.Generally well-tolerated.Generally well-tolerated.
Drug Resistance High genetic barrier to resistance.Low rate of resistance.Low rate of resistance.Low rate of resistance.

Mechanism of Action: HBV DNA Polymerase Inhibition

Besifovir, through its active metabolite this compound, targets the hepatitis B virus (HBV) polymerase, a crucial enzyme for viral replication. By inhibiting this enzyme, besifovir effectively halts the synthesis of new viral DNA, thereby suppressing viral load in patients.

HBV_Polymerase_Inhibition cluster_prodrug Oral Administration & Conversion cluster_inhibition Viral Replication Inhibition BSV Besifovir (LB80380) (Prodrug) This compound This compound (Active Metabolite) BSV->this compound Metabolism HBV_DNA_Polymerase HBV DNA Polymerase This compound->HBV_DNA_Polymerase Inhibits Viral_Replication HBV Replication HBV_DNA_Polymerase->Viral_Replication

Caption: Mechanism of action of Besifovir (this compound).

Experimental Protocols

The comparative data presented in this guide are derived from randomized, controlled clinical trials. The general methodology employed in these studies is outlined below.

Study Design:

  • Phase IIb/III, Randomized, Controlled Trials: Patients were randomly assigned to receive either besifovir or a comparator drug (TDF or ETV) for a specified duration, typically 48 to 96 weeks.

  • Patient Population: The studies enrolled treatment-naïve and treatment-experienced adult patients with chronic hepatitis B, with specific inclusion and exclusion criteria based on HBV DNA levels, liver function tests, and prior treatment history.

  • Dosage:

    • Besifovir: 90 mg or 150 mg once daily.

    • Tenofovir Disoproxil Fumarate: 300 mg once daily.

    • Entecavir: 0.5 mg once daily.

  • Efficacy Endpoints: The primary efficacy endpoint was the proportion of patients with undetectable serum HBV DNA levels (typically <20 IU/mL) at the end of the treatment period. Secondary endpoints included normalization of alanine (B10760859) aminotransferase (ALT) levels and HBeAg seroconversion.

  • Safety Assessments: Safety was monitored through regular clinical evaluations, laboratory tests (including renal and bone markers), and recording of adverse events. Key safety parameters included changes in estimated glomerular filtration rate (eGFR) and bone mineral density (BMD).

Workflow of a Comparative Clinical Trial:

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Treatment Allocation cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization BSV_Arm Besifovir Group Randomization->BSV_Arm Comparator_Arm Comparator Group (TDF or ETV) Randomization->Comparator_Arm Treatment 48-96 Weeks Treatment BSV_Arm->Treatment Comparator_Arm->Treatment Monitoring Regular Monitoring (HBV DNA, Safety Markers) Treatment->Monitoring Efficacy_Analysis Efficacy Analysis (Virologic Response) Monitoring->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events, Lab Data) Monitoring->Safety_Analysis

Caption: Generalized workflow of a comparative clinical trial for CHB treatments.

References

Safety Operating Guide

Proper Disposal Procedures for LB80317: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the identifier "LB80317" was not found in publicly available resources. The following guidance is based on established best practices for the disposal of hazardous laboratory chemicals and should be supplemented by a thorough review of your institution's specific protocols and consultation with your Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for the proper disposal of a hazardous laboratory chemical, presumed to be classified as a skin and eye irritant and a potential skin sensitizer (B1316253) based on analogous chemical safety information. The procedural, step-by-step guidance is intended to assist researchers, scientists, and drug development professionals in safely managing chemical waste.

Hazard and Safety Overview

Prior to handling, it is crucial to be aware of the potential hazards associated with the chemical. The following table summarizes key hazard information and corresponding safety precautions.

Hazard ClassificationDescriptionSafety Precautions
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing.[1] In case of contact, immediately wash with water and soap and rinse thoroughly.[1]
Eye Irritation Causes serious eye irritation.[1]Wear safety glasses with side-shields or goggles.[1] If in eyes, rinse cautiously with water for several minutes.[1]
Skin Sensitization May cause an allergic skin reaction.[1]Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] If skin irritation or rash occurs, seek medical advice.[1]
General Handling ---Do not eat, drink, or smoke when using this product. Wash hands and face before breaks and at the end of the shift.

Disposal Protocol: A Step-by-Step Guide

Adherence to a strict disposal protocol is mandatory to ensure laboratory safety and environmental compliance.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE before handling the chemical or its waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • Lab coat

2. Waste Segregation:

  • Solid Waste: Collect unused or expired solid material, along with any contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect any solutions containing the chemical in a separate, clearly labeled, and leak-proof hazardous waste container for liquids. Do not mix with other waste streams.[2]

  • Empty Containers: The original container must be decontaminated before disposal. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[2] After decontamination, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab materials.

3. Waste Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name and any known hazardous components

  • The approximate concentration and quantity

  • The date the waste was first added to the container

4. Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic. Ensure that the storage location prevents tipping and that the waste is segregated from incompatible chemicals.

5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.[2] Under no circumstances should this type of chemical waste be disposed of down the drain or in the regular trash.

Visualized Workflows

To aid in understanding the proper procedures, the following diagrams illustrate the decision-making and logical flow for chemical disposal.

cluster_paths start Begin Chemical Disposal decision Identify Waste Form start->decision solid_path Solid Waste or Contaminated Debris decision->solid_path Solid liquid_path Liquid Waste or Rinsate decision->liquid_path Liquid container_path Empty Container decision->container_path Container collect_solid Collect in Labeled Solid Waste Container solid_path->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_path->collect_liquid decontaminate Triple-Rinse Container container_path->decontaminate store Store Securely in Designated Area collect_solid->store collect_liquid->store decontaminate->collect_liquid Collect Rinsate ehs Arrange for EHS Pickup store->ehs end End of Procedure ehs->end

Caption: Decision workflow for proper chemical waste disposal.

cluster_prep Preparation Phase cluster_handling Handling & Disposal cluster_final Final Steps ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) workspace Prepare Clean Workspace ppe->workspace segregate Segregate Waste by Type (Solid/Liquid) workspace->segregate label_waste Label Waste Containers Correctly segregate->label_waste store Store Waste in Designated Area label_waste->store contact_ehs Contact EHS for Disposal store->contact_ehs

Caption: Logical workflow for safe chemical handling and disposal.

References

Essential Safety and Handling Protocols for LB80317

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical guidance for the handling and disposal of LB80317, a substance used in research and development. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact.

Disclaimer: As the specific chemical identity of "this compound" is not publicly available, this guide provides a general framework for handling potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for this compound to obtain specific safety information, including detailed personal protective equipment (PPE) requirements, toxicological data, and emergency procedures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure user safety. The following table summarizes the recommended PPE for handling this compound. This information should be cross-referenced and confirmed with the substance-specific SDS.

PPE CategorySpecification
Eye Protection Chemical splash goggles or a full-face shield are mandatory to protect against splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene) are required. Consult the glove manufacturer's compatibility chart for this compound.
Body Protection A laboratory coat or a chemically resistant apron should be worn to protect against skin contact.
Respiratory Protection If handling the substance outside of a certified chemical fume hood, a NIOSH-approved respirator with the appropriate cartridge is necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following protocols outline the standard operating procedures for working with this compound.

Experimental Protocol: Preparation of a 10 mM Solution of this compound

This protocol details the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials: this compound, appropriate solvent, calibrated balance, glassware, and magnetic stirrer.

    • Don the appropriate PPE as specified in the table above.

  • Weighing:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully weigh the required amount of this compound. Avoid generating dust.

  • Dissolution:

    • Place the weighed this compound into a suitable flask.

    • Under the fume hood, add the solvent to the flask.

    • Use a magnetic stirrer to facilitate dissolution.

  • Finalization and Storage:

    • Once fully dissolved, transfer the solution to a clearly labeled, sealed container.

    • The label should include the chemical name, concentration, date of preparation, and your initials.

    • Store the solution according to the conditions specified in the SDS.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office.

Emergency Procedures: Chemical Spill Response

The following diagram outlines the immediate steps to be taken in the event of an this compound spill.

cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Step 1 alert Alert Colleagues and Supervisor evacuate->alert Step 2 consult Consult SDS for Spill Cleanup Procedures alert->consult Step 3 ppe Don Appropriate PPE consult->ppe Step 4 contain Contain the Spill with Absorbent Material ppe->contain Step 5 cleanup Clean Up Spill Following SDS Instructions contain->cleanup Step 6 dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose Step 7 decontaminate Decontaminate the Area dispose->decontaminate Step 8 report Report the Incident decontaminate->report Step 9

Caption: Workflow for responding to a chemical spill.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。